bis(1-methyl-1H-pyrazol-5-yl)methanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bis(2-methylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-13-7(3-5-11-13)9(10)8-4-6-12-14(8)2/h3-6,9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPADXGDATKEDBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C2=CC=NN2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to bis(1-methyl-1H-pyrazol-5-yl)methanamine: Synthesis, Structure, and Potential Applications
This guide provides a comprehensive technical overview of bis(1-methyl-1H-pyrazol-5-yl)methanamine, a promising but under-explored nitrogen-rich chelating agent. While extensive literature on this specific molecule is nascent, this document leverages established principles in pyrazole chemistry and scorpionate ligand design to propose a robust synthetic pathway, predict its physicochemical properties, and outline its significant potential in coordination chemistry and drug discovery.
Introduction: The Promise of C5-Linked Bis(pyrazolyl)methane Ligands
The field of coordination chemistry has long been enriched by the "scorpionate" family of ligands, typically featuring two or three pyrazole rings linked to a central atom, which "sting" a metal center in a pincer-like fashion.[1] These ligands have been instrumental in the development of novel catalysts, bioinorganic models, and materials with unique electronic and magnetic properties.
This guide focuses on a specific, yet-to-be-thoroughly-investigated member of this family: This compound . Unlike the more common C1-linked bis(pyrazolyl)methanes, this molecule features pyrazole rings connected to the central methylene bridge at the C5 position. This structural nuance is predicted to engender distinct steric and electronic characteristics, potentially leading to novel coordination geometries and reactivity patterns. Furthermore, the primary amine functionality on the bridging carbon atom introduces a third coordination site, classifying it as a potentially tridentate N-donor ligand.
Given the limited direct literature on this compound, this guide will serve as a technical roadmap for researchers and drug development professionals. It will provide a scientifically-grounded proposed synthesis, predicted properties based on analogous structures, and a forward-looking perspective on its potential applications.
Molecular Structure and Predicted Properties
The structure of this compound consists of a central methanamine unit where the methyl carbon is substituted with two 1-methyl-1H-pyrazol-5-yl moieties.
2.1. Chemical Structure
2.2. Predicted Physicochemical Properties
The following table summarizes the predicted properties of the target molecule, based on its chemical structure and data from analogous compounds.
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C9H13N5 | Based on chemical structure |
| Molecular Weight | 191.23 g/mol | Calculated from molecular formula |
| Appearance | Colorless to pale yellow oil or low-melting solid | Analogy with similar pyrazole derivatives |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in non-polar solvents. | Presence of polar amine and pyrazole nitrogen atoms. |
| Boiling Point | > 250 °C (decomposes) | High molecular weight and hydrogen bonding capability. |
| pKa (of conjugate acid) | ~7-8 | Estimated based on the primary amine and pyrazole nitrogens. |
Proposed Synthesis and Characterization
While a definitive, published synthesis for this compound is not yet available, a plausible and robust multi-step synthetic route can be proposed based on established methodologies in pyrazole chemistry. The key is the construction of the C5-substituted pyrazole precursors and their subsequent coupling.
3.1. Proposed Synthetic Pathway
A logical approach involves the synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde, which can then be dimerized and converted to the target amine.
3.2. Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde
This key intermediate can be synthesized via several established methods, with the Vilsmeier-Haack reaction being a common choice for formylating electron-rich heterocycles.[2][3][4]
-
To a solution of 1-methyl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-pyrazole-5-carbaldehyde.
Step 2: Synthesis of bis(1-methyl-1H-pyrazol-5-yl)methanol
This step involves the coupling of two pyrazole units.
-
Prepare a Grignard reagent from a 5-halo-1-methyl-1H-pyrazole (e.g., 5-bromo-1-methyl-1H-pyrazole) or an organolithium species by direct lithiation of 1-methyl-1H-pyrazole at the C5 position.
-
To a solution of this organometallic reagent at low temperature (-78 °C), add a solution of 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in an anhydrous ether solvent.
-
Allow the reaction to proceed for several hours at low temperature before quenching with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
Step 3: Oxidation to bis(1-methyl-1H-pyrazol-5-yl)methanone
The secondary alcohol is oxidized to the corresponding ketone.
-
To a solution of bis(1-methyl-1H-pyrazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel or Celite to remove the chromium salts, and concentrate the filtrate.
-
Purify the crude ketone by column chromatography.
Step 4: Reductive Amination to this compound
The final step is the conversion of the ketone to the primary amine. Direct reductive amination is an efficient method.[5][6][7]
-
In a round-bottom flask, dissolve bis(1-methyl-1H-pyrazol-5-yl)methanone (1.0 eq) and a large excess of ammonium acetate in methanol.
-
Add sodium cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by adding water, and then basify the solution with aqueous NaOH.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the target amine.
3.3. Predicted Characterization Data
Based on the proposed structure and data from similar pyrazole derivatives, the following spectroscopic signatures are expected:
-
¹H NMR:
-
A singlet for the N-methyl protons (around 3.5-4.0 ppm).
-
Two doublets for the pyrazole ring protons (H3 and H4), likely in the range of 6.0-7.8 ppm.
-
A singlet for the methine proton of the central CH group (around 4.5-5.5 ppm).
-
A broad singlet for the NH2 protons (variable, depending on solvent and concentration).
-
-
¹³C NMR:
-
A signal for the N-methyl carbon (around 35-40 ppm).
-
Signals for the pyrazole ring carbons (in the aromatic region, ~100-150 ppm).
-
A signal for the central methine carbon (around 50-60 ppm).
-
-
IR Spectroscopy:
-
N-H stretching vibrations for the primary amine (two bands in the region of 3300-3500 cm⁻¹).[8][9]
-
C-H stretching vibrations (aromatic and aliphatic) around 2850-3100 cm⁻¹.
-
C=N and C=C stretching vibrations of the pyrazole rings in the 1400-1600 cm⁻¹ region.[10][11][12]
-
N-H bending vibration around 1600 cm⁻¹.
-
Potential in Coordination Chemistry and Drug Development
The unique structural features of this compound make it a highly attractive ligand for a variety of applications.
4.1. Coordination Chemistry
As a potential tridentate N,N',N''-donor ligand, it is expected to form stable complexes with a wide range of transition metals. The C5-linkage of the pyrazole rings may lead to a larger "bite angle" compared to its C1-linked counterparts, potentially favoring the stabilization of unusual coordination geometries.
The resulting metal complexes could find applications in:
-
Homogeneous Catalysis: The ligand could be used to create catalysts for a variety of organic transformations, such as C-C coupling reactions, oxidations, and polymerizations.
-
Bioinorganic Modeling: The N3 donor set can mimic the coordination environment of active sites in metalloenzymes.
-
Materials Science: The ligand could be a building block for metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic or photoluminescent properties.
4.2. Drug Development
The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, found in numerous approved drugs.[8][9] The bis(pyrazolyl)methane framework has also been explored for its biological activities. The introduction of a primary amine provides a handle for further functionalization, allowing for the generation of a library of compounds for screening. Potential therapeutic areas include:
-
Anticancer Agents: Many pyrazole derivatives exhibit cytotoxic activity against various cancer cell lines.[13]
-
Antimicrobial Agents: The nitrogen-rich structure is a common feature in antimicrobial compounds.[9][14]
-
Enzyme Inhibitors: The chelating ability of the molecule could be exploited to target metalloenzymes.
Conclusion and Future Outlook
This compound represents a scientifically intriguing and potentially highly valuable, yet underexplored, chelating agent. This technical guide has outlined a plausible synthetic route and predicted its key properties based on sound chemical principles and data from analogous compounds.
Future research should focus on the successful synthesis and full characterization of this molecule. Following this, a systematic investigation of its coordination chemistry with various transition metals is warranted. The exploration of the catalytic activity of its metal complexes and the biological evaluation of the ligand and its derivatives could open up new avenues in both materials science and medicinal chemistry. The unique C5-linkage promises to yield a rich and rewarding area of chemical research.
References
-
Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
-
INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5.... Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
- Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4(X), XX–XX.
- Khan, M. A., & Khan, I. U. (2015). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects.
-
ResearchGate. (n.d.). (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Retrieved from [Link]
-
ARKIVOC. (n.d.). Synthesis and Activity of Pyrazole Carbaldehydes. Retrieved from [Link]
- Lamsayah, M., et al. (2016). N,N-bis (1H-pyrazol-1-yl) derivatives : Synthesis, Liquid-liquid extraction of metals and electronic DFT calculations. Journal of Materials and Environmental Science, 7(8), 2796-2805.
-
MDPI. (2025, June 6). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ORCA. (2024, September 5). Novel bis (pyrazol-3-yl) ligands. their synthesis and coordination chemistry. Retrieved from [Link]
-
DIAL@UCLouvain. (2022, June 15). Novel family of bis-pyrazole coordination complexes as potent antibacterial and antifungal agents. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. Retrieved from [Link]
-
IUCr. (2022, September 12). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
OpenMETU. (n.d.). Synthesis of 1,3-Bis-Pyrazole Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Retrieved from [Link]
-
(n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Retrieved from [Link]
-
Semantic Scholar. (2022, January 4). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
- Google Patents. (n.d.). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
-
PMC. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ineosopen.org [ineosopen.org]
- 6. Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes [ineosopen.org]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. connectjournals.com [connectjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bot Verification [rasayanjournal.co.in]
(1-methyl-1H-pyrazol-5-yl)methanamine physical properties
This guide serves as an authoritative technical resource on (1-methyl-1H-pyrazol-5-yl)methanamine , a critical heterocyclic building block in medicinal chemistry. It is designed to support researchers in the synthesis, purification, and application of this compound, moving beyond basic catalog data to provide actionable experimental insights.
Physicochemical Profiling, Handling, and Synthetic Utility
Executive Summary
(1-Methyl-1H-pyrazol-5-yl)methanamine (CAS: 863548-52-1) is a bifunctional pyrazole scaffold characterized by a basic primary amine tethered to an electron-rich aromatic ring.[1][2] It is widely employed as a "linker" pharmacophore in kinase inhibitors and GPCR ligands, where the pyrazole ring offers pi-stacking interactions and the amine serves as a vector for solubilizing groups or further derivatization (e.g., sulfonamidation). Its physical state as a corrosive liquid necessitates specific handling protocols to maintain purity and safety.
Chemical Identity & Structural Analysis[2][3][4][5]
| Attribute | Detail |
| IUPAC Name | 1-(1-Methyl-1H-pyrazol-5-yl)methanamine |
| Common Synonyms | C-(1-Methyl-1H-pyrazol-5-yl)methylamine; 5-(Aminomethyl)-1-methyl-1H-pyrazole |
| CAS Registry Number | 863548-52-1 |
| Molecular Formula | C₅H₉N₃ |
| Molecular Weight | 111.15 g/mol |
| SMILES | CN1N=CC=C1CN |
| InChI Key | XNTFQMKXUFFUQO-UHFFFAOYSA-N |
Structural Insight:
The compound features a 1,5-disubstituted pyrazole core. The N-methyl group at position 1 locks the tautomeric state, preventing the proton transfer common in unsubstituted pyrazoles. The C5-position carries a methylene bridge (
Physicochemical Properties
Data aggregated from experimental catalog entries and consensus predictive models.
| Property | Value / Description | Experimental vs. Predicted | Implications for Research |
| Physical State | Colorless to Yellow Liquid | Experimental | Handling requires liquid transfer techniques; prone to oxidation/darkening. |
| Boiling Point | ~96°C @ 0.5 mmHg (est.) | Predicted (Analog) | High vacuum required for distillation; likely decomposes before atmospheric BP (~200°C). |
| Density | 1.08 – 1.14 g/cm³ | Predicted | Denser than water; forms the bottom layer in biphasic organic extractions (e.g., vs. ether). |
| Solubility | High (Water, MeOH, DMSO) | Experimental | Highly polar. Difficult to extract from acidic aqueous streams; requires basic pH (>12) for organic extraction. |
| pKa (Amine) | 9.2 – 9.6 | Predicted | Exists as a cation ( |
| LogP | -0.90 | Predicted | Hydrophilic. Ideal for lowering the lipophilicity of drug candidates (Lipinski compliance). |
| Topological PSA | 43.8 Ų | Calculated | Good membrane permeability profile. |
Spectral Characteristics (Diagnostic Data)
For structure verification, the following NMR signals are diagnostic. Impurities often include the unreduced nitrile precursor or oxidation byproducts.
¹H NMR (400 MHz, CDCl₃)
-
7.35 (d,
Hz, 1H): Pyrazole C3-H. Deshielded due to proximity to ring nitrogens. -
6.15 (d,
Hz, 1H): Pyrazole C4-H. Distinctive doublet. -
3.85 (s, 3H):
-Methyl group. Sharp singlet, integrating to 3 protons.[3] -
3.78 (s, 2H): Methylene bridge (
). Critical signal for confirming reduction of nitrile. -
1.60 (bs, 2H): Amine protons (
). Shift varies with concentration and water content.
MS (ESI+)
-
[M+H]⁺: 112.1 m/z.
-
Fragment: Loss of
(17 Da) is common in high-energy collisions.
Synthesis & Purification Workflow
The primary synthetic route involves the reduction of 1-methyl-1H-pyrazole-5-carbonitrile . Understanding this pathway is crucial for identifying impurities.
Figure 1: Synthetic workflow for the generation of the target amine from its nitrile precursor.
Purification Note: Due to its high polarity, standard silica chromatography often leads to streakiness and yield loss.
-
Recommended: Distillation under reduced pressure (Kugelrohr) for the free base.
-
Alternative: Formation of the HCl or Oxalate salt for recrystallization from EtOH/Et₂O.
Handling, Stability & Safety (SDS Summary)
This compound is a corrosive primary amine . Strict adherence to safety protocols is mandatory.
-
Hazard Classification:
-
Skin Corr. 1B (H314): Causes severe skin burns and eye damage.
-
Air Sensitive: Absorbs atmospheric CO₂ to form carbamates/carbonates (white crust).
-
-
Storage:
-
Store under inert atmosphere (Argon/Nitrogen).
-
Temperature: 2–8°C (Refrigerate).
-
Container: Tightly sealed glass vial with Teflon-lined cap.
-
Decision Tree: Handling & Storage
Figure 2: Decision matrix for assessing compound quality and required remediation steps.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7019421, (1-Methyl-1H-pyrazol-5-yl)methanamine. Retrieved from [Link]
- Aggarwal, R., & Kumar, S. (2018).5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. (Context on pyrazole reactivity).
-
European Chemicals Agency (ECHA). Registration Dossier: 1-methyl-1H-pyrazol-5-ylmethanamine.[2] (Predicted physicochemical data).
Sources
bis(1-methyl-1H-pyrazol-5-yl)methanamine molecular weight
An In-depth Technical Guide to bis(1-methyl-1H-pyrazol-5-yl)methanamine: Properties, Synthesis, and Potential Applications
Authored by a Senior Application Scientist
Foreword: The field of heterocyclic chemistry continuously presents novel scaffolds for applications ranging from catalysis to medicine. Among these, N-heterocyclic ligands, particularly those derived from pyrazole, are of significant interest due to their versatile coordination chemistry. This guide focuses on a specific, yet lesser-documented member of this family: this compound. Unlike its more studied isomers, detailed literature on this compound is sparse. Therefore, this document serves as both a repository of known information and a forward-looking guide for researchers. It synthesizes established data with predictive insights based on the fundamental principles of coordination and synthetic chemistry, offering a robust starting point for its exploration and application.
Core Molecular Identity and Physicochemical Properties
This compound is a bis(pyrazolyl)methane derivative characterized by two 1-methyl-1H-pyrazole rings linked to a central aminomethane group at the C5 position. This substitution pattern is crucial as it dictates the steric and electronic properties of the molecule, distinguishing it from its more common 3-substituted and 1-substituted isomers.
A clear understanding of its basic physicochemical properties is the foundation for any experimental work.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₅ | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| Purity (Typical) | ≥95% | [1] |
| CAS Number | Not Assigned (N/A) | [1] |
Isomeric Differentiation: It is critical to distinguish the target molecule from its isomers, as their coordination behavior and synthetic accessibility can differ significantly. The diagram below illustrates the structural differences between the 5,5'-, 3,3'-, and 1,1'-substituted isomers.
Sources
A Technical Guide to the Discovery and Synthesis of Novel Bis-Pyrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its synthetic versatility and diverse pharmacological activities have spurred extensive research into more complex structures, such as bis-pyrazole derivatives.[3][4] These compounds, featuring two linked pyrazole moieties, often exhibit enhanced biological activity compared to their mono-pyrazole counterparts, attributed to synergistic effects and increased binding potential with therapeutic targets.[5][6] This guide provides an in-depth exploration of the rational design, synthesis, and characterization of novel bis-pyrazole derivatives, offering field-proven insights for professionals in drug discovery and development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
The Strategic Imperative for Bis-Pyrazole Scaffolds
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are responsible for a wide array of biological functions.[4] Their presence in blockbuster drugs like the anti-inflammatory Celecoxib and the anti-obesity drug Rimonabant highlights their therapeutic significance.[1][2] The rationale for advancing from mono-pyrazoles to bis-pyrazoles is rooted in several key drug design principles:
-
Increased Target Affinity and Selectivity: Linking two pyrazole units can create a larger, more complex molecule capable of forming multiple interaction points within a biological target's binding site, potentially leading to higher affinity and selectivity.
-
Synergistic Pharmacological Effects: Bis-heterocycles can display enhanced antibacterial, antifungal, and anticancer activities compared to their single-ring analogues.[5][6]
-
Modulation of Physicochemical Properties: The nature of the linker connecting the two pyrazole rings can be strategically modified to fine-tune crucial properties like solubility, lipophilicity, and metabolic stability.
The design of novel bis-pyrazoles is therefore not a random exercise but a deliberate strategy to amplify the inherent therapeutic potential of the pyrazole core.
Rational Design and Synthetic Blueprint
The successful discovery of novel bis-pyrazoles begins with a logical and structured approach, integrating computational design with versatile synthetic strategies.
In Silico Design and Target Selection
Before embarking on synthesis, computational tools are invaluable for prioritizing candidates. Molecular docking simulations, for instance, can predict how a designed bis-pyrazole might bind to a specific protein target, such as an enzyme or receptor.[6][7] This allows for the in silico screening of virtual libraries, saving significant time and resources by focusing synthetic efforts on compounds with the highest probability of biological activity.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of bis-pyrazoles hinges on the reliable formation of the pyrazole ring. The most common and robust methods involve the cyclocondensation of a 1,3-dielectrophile (like a 1,3-dicarbonyl compound) with a hydrazine derivative.[8][9] Multicomponent reactions (MCRs) have become particularly prominent due to their efficiency, allowing for the construction of complex molecules in a single step from simple precursors.[8]
Caption: Workflow for Bis-Pyrazole Discovery and Synthesis.
Key Synthetic Methodologies in Practice
Several robust synthetic routes are employed for the construction of bis-pyrazole derivatives. The choice of method is critical and depends on the desired substitution pattern and the availability of starting materials.
Multicomponent Condensation Reactions
MCRs are the cornerstone of efficient bis-pyrazole synthesis. A prominent example is the one-pot, three-component reaction involving a dialdehyde, a β-ketoester like ethyl acetoacetate, and an arylhydrazine, often catalyzed by a Lewis acid such as zinc triflate.[10]
Causality of Component Choice:
-
Dialdehyde: This component acts as the linker between the two pyrazole units. The choice of dialdehyde (e.g., terephthalaldehyde) dictates the spacing and rigidity of the final molecule.
-
β-Ketoester: This provides the core three-carbon backbone for the pyrazole ring. Its reactivity is well-understood, ensuring reliable cyclization.[8][9]
-
Hydrazine Derivative: This provides the two nitrogen atoms for the pyrazole ring. Using substituted hydrazines (e.g., phenylhydrazine) allows for the introduction of diverse functional groups at the N1 position of the pyrazole ring.[10]
-
Catalyst: A Lewis acid like Zn(OTf)₂ activates the aldehyde carbonyls, facilitating the initial Knoevenagel condensation, which is often the rate-determining step.[10]
// Nodes Start [label="Starting Materials:\n- Dialdehyde\n- β-Ketoester (2 equiv.)\n- Hydrazine (2 equiv.)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Knoevenagel [label="Step 1: Knoevenagel Condensation\n(Aldehyde + β-Ketoester)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Michael [label="Step 2: Michael Addition\n(Hydrazine attacks intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclization [label="Step 3: Intramolecular Cyclization", fillcolor="#FBBC05", fontcolor="#202124"]; Dehydration [label="Step 4: Dehydration\n(Aromatization)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Final Bis-Pyrazole Product", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Knoevenagel [label="Lewis Acid Catalyst\n(e.g., Zn(OTf)₂)"]; Knoevenagel -> Michael [label="Forms α,β-unsaturated intermediate"]; Michael -> Cyclization [label="Forms 5-membered ring precursor"]; Cyclization -> Dehydration [label="Loss of H₂O"]; Dehydration -> Product; }
Caption: Generalized Mechanism for a Multicomponent Bis-Pyrazole Synthesis.
Hantzsch-Like Reactions for Fused Systems
The Hantzsch reaction, traditionally used for synthesizing dihydropyridines, can be adapted to create complex, fused bis-pyrazole systems.[11][12] This typically involves the reaction of a bis-aldehyde with a pyrazolone derivative and an amine source.[11] This approach is particularly powerful for generating novel molecular frameworks where the pyrazole rings are part of a larger, rigid polycyclic structure.[11][13]
Knoevenagel Condensation Approach
The Knoevenagel condensation is a reliable method for forming carbon-carbon bonds and is frequently used as a key step in the synthesis of pyrazole precursors.[14][15] For instance, a pyrazole-4-carbaldehyde can be condensed with a compound containing an active methylene group (like malononitrile or another pyrazolone) to create an intermediate that can be further cyclized or modified.[15][16] This strategy offers modularity, allowing for the synthesis of unsymmetrical bis-pyrazoles.
A Self-Validating Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of a symmetrical bis-pyrazole via a zinc-triflate-catalyzed multicomponent reaction.[10]
Objective: To synthesize Ethyl 4,4'-(1,4-phenylene)bis(1,5-dimethyl-1H-pyrazole-3-carboxylate).
Materials:
-
Terephthalaldehyde (1 mmol)
-
Methylhydrazine (2 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Zinc triflate [Zn(OTf)₂] (0.02 mmol, 2 mol%)
-
Ethanol (as solvent, optional)
Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask, add terephthalaldehyde (1 mmol, 134 mg), ethyl acetoacetate (2 mmol, 260 mg), and zinc triflate (0.02 mmol, 7.3 mg).
-
Solvent Addition (Optional): While the reaction can be run under solvent-free conditions, adding a minimal amount of ethanol (~5 mL) can aid in initial mixing.
-
Reagent Addition: Slowly add methylhydrazine (2 mmol, 92 mg) to the mixture. Causality Note: Slow addition is crucial as the initial condensation can be exothermic. Methylhydrazine is used instead of phenylhydrazine to create a less sterically hindered and potentially more soluble final product.
-
Heating and Monitoring: Heat the reaction mixture to 80-120 °C (if solvent-free, start at the higher end) and stir.[10] Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Self-Validation Check: The reaction is complete when the starting aldehyde spot on the TLC plate has been completely consumed. This typically takes 2-4 hours.
-
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If performed solvent-free, a solid mass will likely form. Add cold ethanol or water to the flask and stir to precipitate the product.
-
Purification: Filter the crude solid using a Buchner funnel and wash with cold ethanol to remove unreacted starting materials.
-
Self-Validation Check: A single spot on the TLC plate after washing indicates a high degree of purity.
-
-
Recrystallization: For highest purity, recrystallize the solid product from a suitable solvent like hot ethanol or an ethanol/water mixture. This process should yield a crystalline white or off-white solid.
Structural Elucidation and Characterization
Unambiguous characterization of the newly synthesized compound is a non-negotiable pillar of scientific integrity. A combination of spectroscopic techniques is required to confirm the structure.[17][18][19]
| Technique | Purpose | Expected Observations for a Bis-Pyrazole Derivative |
| ¹H NMR | To determine the proton environment and connectivity. | Signals corresponding to aromatic protons on the linker, pyrazole ring protons, and protons from substituents (e.g., methyl, ethyl groups). Integration values should match the number of protons in the proposed structure.[18] |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Signals for quaternary carbons in the pyrazole rings, carbonyl carbons (if present), and carbons of the aromatic linker and substituents.[17] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The molecular ion peak (M+) or protonated peak ([M+H]+) should correspond to the calculated molecular weight of the target compound. High-Resolution MS (HRMS) provides the exact mass, confirming the molecular formula.[18][20] |
| Infrared (IR) Spectroscopy | To identify key functional groups. | Characteristic stretching frequencies for C=O (esters, ketones), C=N (pyrazole ring), and C-H bonds.[17] |
| X-ray Crystallography | To determine the precise 3D structure in the solid state. | Provides definitive proof of structure, including bond lengths, angles, and stereochemistry. This is the gold standard for structural confirmation.[16] |
Therapeutic Applications and Future Perspectives
Bis-pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, making them highly attractive candidates for drug development.[3][21]
-
Antimicrobial and Antifungal Agents: Many bis-pyrazoles show potent activity against various bacterial and fungal strains, sometimes exceeding the efficacy of standard drugs.[5][6] Molecular docking studies suggest that these compounds may act by inhibiting essential enzymes like Enoyl-ACP reductase.[6][22]
-
Anticancer Activity: Certain derivatives have been identified as potent anticancer agents, capable of inducing apoptosis in tumor cells.[3][21]
-
Anti-inflammatory and Antiviral Activity: The scaffold has also been explored for its potential in treating inflammation and viral infections, including activity against the tobacco mosaic virus (TMV).[3][23]
The future of bis-pyrazole research lies in the development of more complex, asymmetrical structures and the exploration of novel linker chemistries to fine-tune their pharmacokinetic and pharmacodynamic profiles. The integration of advanced computational methods and high-throughput synthesis will undoubtedly accelerate the discovery of next-generation bis-pyrazole-based therapeutics.[7]
References
-
Rodhan, W. F., Kadhium, S. S., Ali, Z. Z. M., Eleiwi, A. G., Abbas, R. F., Mohamed, I. R., & Hussein, Z. A. (2021). Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review. Journal of Physics: Conference Series, 1853(1), 012059. Available from: [Link]
-
Ansari, A. (Date unavailable). Review: biologically active pyrazole derivatives. Semantic Scholar. Available from: [Link]
-
Singh, S., Tehlan, S., & Verma, P. K. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(22). Available from: [Link]
-
Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. Available from: [Link]
-
(2025). Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. Available from: [Link]
-
(2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available from: [Link]
-
(Date unavailable). Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly. SSRN. Available from: [Link]
-
Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available from: [Link]
-
Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 1938-1964. Available from: [Link]
-
Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. Available from: [Link]
-
Chahboun, N., El-Malah, A., El-Kazzouli, S., El-Bousadania, B., Touré, M. A., Essassi, E. M., & Al-Soud, Y. A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]
-
(Date unavailable). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. Available from: [Link]
-
Tarigoppula, S., et al. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available from: [Link]
-
Sobhani, S., & Tadjbakhsh, M. (Date unavailable). Regioselective Multicomponent Synthesis of Fully Substituted Pyrazoles and Bispyrazoles Catalyzed by Zinc Triflate. Synlett. Available from: [Link]
-
(2016). Efficient ecofriendly synthesis of pyrazole acryloyl analogs by amino acid catalysis. Taylor & Francis Online. Available from: [Link]
-
(Date unavailable). Cascade and multicomponent synthesis of structurally diverse 2-(pyrazol-3-yl)pyridines and polysubstituted pyrazoles. Royal Society of Chemistry. Available from: [Link]
-
(2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Available from: [Link]
-
Rodhan, W. F., et al. (2021). Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review. IOP Publishing. Available from: [Link]
-
(2019). Multicomponent synthesis of new bis(pyranopyrazoles) and their antimicrobial–antioxidant evaluations. Journal of the Serbian Chemical Society. Available from: [Link]
-
(Date unavailable). Design, synthesis, anticonvulsant and analgesic studies of new pyrazole analogues: a Knoevenagel reaction approach. Royal Society of Chemistry. Available from: [Link]
-
Bouziane, I., et al. (2025). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. MDPI. Available from: [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., & El-Hashash, M. A. (2019). Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents. Current Organic Synthesis, 16(5), 736-746. Available from: [Link]
-
(2020). Hantzsch synthesis of bis(1,4-dihydropyridines) and bis(tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines) linked to pyrazole units as novel hybrid molecules. Taylor & Francis Online. Available from: [Link]
-
(Date unavailable). Guidelines for Characterization of Organic Compounds. American Chemical Society. Available from: [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., & El-Hashash, M. A. (2019). Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents. PubMed. Available from: [Link]
-
Azad, S. (2024). Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. Nanotechnology Perceptions, 20(S4), 910-928. Available from: [Link]
-
Boros, E. E., et al. (2005). Hantzsch synthesis of pyrazolo[1',2':1,2]pyrazolo[3,4-b]pyridines: partial agonists of the calcitonin receptor. PubMed. Available from: [Link]
-
(Date unavailable). Hantzsch pyrrole synthesis. Wikipedia. Available from: [Link]
-
(2023). Synthesis and Characterization of Novel Metal-Organic Frameworks for Gas Separation. Medium. Available from: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. tandfonline.com [tandfonline.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Hantzsch synthesis of pyrazolo[1',2':1,2]pyrazolo[3,4-b]pyridines: partial agonists of the calcitonin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Design, synthesis, anticonvulsant and analgesic studies of new pyrazole analogues: a Knoevenagel reaction approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. rroij.com [rroij.com]
- 19. nano-ntp.com [nano-ntp.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyrazole-Based Metal Complexes
Introduction
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone ligand in modern coordination chemistry.[1][2] Its unique electronic and structural properties have led to the development of a vast family of metal complexes with applications spanning homogeneous catalysis, materials science, and medicinal chemistry.[1][3][4] The versatility of the pyrazole scaffold allows for fine-tuning of steric and electronic properties through substitution, enabling precise control over the behavior of the resulting metal complex.[5] This guide provides an in-depth exploration of the fundamental concepts of pyrazole-based metal complexes, from the intrinsic properties of the pyrazole ligand to the synthesis, characterization, and application of their coordination compounds. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.
The Pyrazole Ligand: A Study in Versatility
The coordination chemistry of pyrazole is rich and varied due to its distinct structural and electronic features. The pyrazole ring contains a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2), giving it both Brønsted acidic and weakly basic characteristics.[1][6] This amphiprotic nature is central to its diverse coordination behavior.[1]
Coordination Modes
The true versatility of pyrazole is revealed in its multiple coordination modes. Depending on the reaction conditions, the metal center, and the substitution pattern on the pyrazole ring, it can coordinate in several ways.[7] A neutral pyrazole molecule typically binds to a single metal ion through its pyridine-like N2 atom. Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand, connecting two metal centers. This bridging capability is fundamental to the formation of binuclear and polynuclear complexes.[1][7][8]
The ability to link multiple pyrazole units together gives rise to polydentate ligands, such as the widely recognized "scorpionate" ligands.[9] These tripodal ligands, like hydrotris(pyrazolyl)borate (Tp), bind to a metal in a facial, tridentate manner, akin to a scorpion grasping its prey, which imparts significant stability to the resulting complex.[9]
Figure 1: Monodentate coordination of a neutral pyrazole ligand to a metal center.
Sources
- 1. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II) and Zn(II) Complexes [ajgreenchem.com]
- 4. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. repository.unipr.it [repository.unipr.it]
Methodological & Application
synthesis protocol for bis(1-methyl-1H-pyrazol-5-yl)methanamine
This Application Note and Protocol details the synthesis of bis(1-methyl-1H-pyrazol-5-yl)methanamine , a bidentate nitrogen ligand and pharmacophore scaffold.
Part 1: Core Directive & Strategic Overview
Title: High-Fidelity Synthesis of this compound via Regioselective Lithiation and Reductive Amination.
Abstract: This protocol describes a robust, three-stage synthetic pathway for This compound . Unlike the common 3-yl isomers derived from Knoevenagel condensations, the 5-yl isomer requires directed metallation. The strategy leverages the thermodynamic stability of 5-lithio-1-methylpyrazole to construct the bis-heteroaryl carbon skeleton, followed by oxidation and stereoselective conversion to the primary amine. This guide addresses critical regioselectivity challenges (C5 vs. N-methyl lateral lithiation) and provides a self-validating purification workflow.
Retrosynthetic Logic:
-
Target: Primary amine bridged by two 5-linked pyrazoles.
-
Precursor: Bis(1-methyl-1H-pyrazol-5-yl)methanone (Ketone).
-
Intermediate: Bis(1-methyl-1H-pyrazol-5-yl)methanol (Secondary Alcohol).
-
Starting Material: 1-Methyl-1H-pyrazole , utilizing the thermodynamic preference for C5-lithiation over lateral N-methyl deprotonation.
Part 2: Scientific Integrity & Logic (Detailed Protocol)
Phase 1: Synthesis of Bis(1-methyl-1H-pyrazol-5-yl)methanol
Principle: 1-Methylpyrazole undergoes kinetic deprotonation at the N-methyl group but rearranges to the thermodynamically stable C5-lithio species upon warming. This nucleophile is then trapped with ethyl formate (0.5 equiv) to stitch two pyrazole units together.
Reagents:
-
1-Methyl-1H-pyrazole (1.0 equiv)[1]
- -Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Ethyl formate (0.45 equiv)
-
Anhydrous THF (Solvent)
Protocol:
-
Setup: Flame-dry a 500 mL Schlenk flask under Argon. Add anhydrous THF (10 mL/mmol substrate) and 1-Methyl-1H-pyrazole. Cool to -78 °C .
-
Lithiation (Critical Step): Add
-BuLi dropwise over 20 minutes.-
Mechanistic Note: At -78 °C, a mixture of C5-Li and N-CH
-Li exists.
-
-
Equilibration: Remove the cooling bath and allow the solution to warm to Room Temperature (25 °C) . Stir for 1 hour.
-
Why: This thermal equilibration drives the "lithium walk" from the kinetic N-methyl site to the thermodynamic C5 position, ensuring regio-purity.
-
-
Formylation: Cool the mixture back to -20 °C . Add Ethyl formate (dissolved in THF) dropwise.
-
Stoichiometry: Using 0.45 equiv ensures the formate reacts with two equivalents of the lithiated pyrazole to form the secondary alcohol directly.
-
-
Workup: Quench with saturated aqueous NH
Cl. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (SiO
, 0-5% MeOH in DCM).-
QC Check:
H NMR should show a singlet methine proton ( ) around 5.8-6.2 ppm.
-
Phase 2: Oxidation to the Ketone
Principle: The secondary alcohol is oxidized to the ketone to set up the nitrogen insertion. MnO
Reagents:
-
Bis(1-methyl-1H-pyrazol-5-yl)methanol (from Phase 1)
-
Activated Manganese(IV) oxide (MnO
, 10 equiv) -
Dichloromethane (DCM)
Protocol:
-
Dissolve the alcohol in DCM (0.1 M).
-
Add activated MnO
(excess is required for heterogeneous kinetics). -
Stir vigorously at reflux for 4–12 hours. Monitor by TLC (disappearance of alcohol).
-
Filtration: Filter through a Celite pad to remove Mn species.
-
Concentration: Evaporate solvent to yield bis(1-methyl-1H-pyrazol-5-yl)methanone . This intermediate is typically pure enough for the next step.
Phase 3: Conversion to Methanamine (Oxime Route)
Principle: Direct reductive amination of diaryl ketones with ammonia is often low-yielding due to steric hindrance and secondary amine formation. The Oxime route provides a high-fidelity path to the primary amine.
Step 3A: Oxime Formation
-
Suspend the ketone (1.0 equiv) in EtOH.
-
Add Hydroxylamine hydrochloride (NH
OH·HCl, 2.0 equiv) and Sodium Acetate (3.0 equiv). -
Reflux for 3 hours.
-
Concentrate, add water, and extract the Oxime precipitate or oil with EtOAc.
Step 3B: Reduction to Amine
-
Dissolve the Oxime in glacial Acetic Acid (AcOH) or EtOH.
-
Reduction: Add Zinc dust (10 equiv) in portions at 0 °C, then stir at RT (or use H
/Pd-C if available).-
Alternative: Hydrogenation (50 psi H
, Raney Ni, MeOH/NH ) is cleaner if an autoclave is available.
-
-
Workup (Critical for Amines): Filter off solids. Basify the filtrate to pH > 12 using 2M NaOH.
-
Extraction: Extract the free amine into DCM (3x).
-
Salt Formation (Storage): Treat the crude amine with HCl in dioxane to precipitate the This compound dihydrochloride salt. This stabilizes the compound against oxidation.
Part 3: Visualization & Formatting
Data Summary Table
| Parameter | Specification | Notes |
| Target Isomer | 5,5'-linked | Confirmed by C5-Lithiation thermodynamics |
| Key Intermediate | Bis(pyrazolyl)methanol | |
| Lithiation Temp | -78 °C | Warming is mandatory for 5-Li selectivity |
| Overall Yield | 45–60% | Based on 1-methylpyrazole starting material |
| Storage | HCl Salt, -20 °C | Free amine absorbs CO |
Reaction Scheme Diagram
Caption: Step-wise synthetic workflow emphasizing the critical thermodynamic equilibration step for regioselectivity.
Critical Troubleshooting (Self-Validating Systems)
-
Issue: Product contains 3-yl or 4-yl isomers.
-
Cause: Incomplete equilibration of the lithiated species.
-
Fix: Ensure the lithiation mixture stirs at Room Temperature for at least 60 minutes before adding the electrophile.
-
-
Issue: Low yield in Step 1.
-
Cause: Moisture in Ethyl Formate.
-
Fix: Distill Ethyl Formate over P
O or store over activated molecular sieves before use.
-
-
Issue: Incomplete reduction of Oxime.
-
Fix: Use Raney Nickel with H
(50 psi) in ammoniacal methanol for the most potent reduction of hindered oximes.
-
References
-
Regioselectivity of Pyrazole Lithiation
-
Sadimenko, A. P. (2005). Organometallic Complexes of Functionalized Pyrazoles. Advances in Heterocyclic Chemistry. This source establishes the thermodynamic preference for C5-lithiation in N-substituted pyrazoles.[3]
-
Source:
-
-
Synthesis of Bis(pyrazolyl)
- Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates and Related Ligands. Imperial College Press. (Foundational text on pyrazole ligand synthesis).
-
Source:
-
Reductive Amination Methodologies
Sources
- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,3-Bis-Pyrazole Derivatives [open.metu.edu.tr]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for bis(1-methyl-1H-pyrazol-5-yl)methanamine as a Bidentate Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Bis(pyrazolyl)methane Ligands
Bis(pyrazolyl)methane ligands are a cornerstone in modern coordination chemistry, offering a unique combination of steric and electronic tunability.[1][2] Their ability to form stable chelate complexes with a wide array of transition metals has positioned them as powerful tools in catalysis, materials science, and bioinorganic chemistry.[1][3] The N-substituents on the pyrazole rings play a crucial role in modulating the properties of the resulting metal complexes, influencing their solubility, stability, and catalytic activity. This guide focuses on a specific, yet underexplored, member of this family: bis(1-methyl-1H-pyrazol-5-yl)methanamine. The introduction of methyl groups on the pyrazole nitrogen atoms is anticipated to enhance the ligand's electron-donating ability, thereby stabilizing higher oxidation states of the coordinated metal center and potentially influencing catalytic turnovers.
This document serves as a comprehensive technical guide, providing researchers with proposed synthetic protocols, expected coordination behavior, and potential applications for this promising bidentate ligand. The methodologies and insights presented herein are grounded in the extensive literature on closely related bis(pyrazolyl)methane systems.
Proposed Synthesis of this compound
Workflow for Ligand Synthesis
Caption: Proposed two-step synthesis of the target ligand.
Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-5-carbaldehyde (Intermediate)
This protocol is adapted from established procedures for the formylation of N-substituted pyrazoles.
Materials:
-
1-Methyl-1H-pyrazole
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-methyl-1H-pyrazole (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude aldehyde.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 1-methyl-1H-pyrazole-5-carbaldehyde.
Protocol 2: Synthesis of this compound
This protocol utilizes a reductive amination strategy, a common method for the synthesis of secondary amines.
Materials:
-
1-Methyl-1H-pyrazole-5-carbaldehyde (from Protocol 1)
-
(1-Methyl-1H-pyrazol-5-yl)methanamine (can be synthesized by reductive amination of the aldehyde with ammonia)
-
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)
-
Methanol or dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) and (1-methyl-1H-pyrazol-5-yl)methanamine (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add NaBH₄ (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Characterization: The final product, this compound, should be thoroughly characterized by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.
Coordination Chemistry
This compound is expected to act as a classic bidentate N,N-donor ligand, forming a stable six-membered chelate ring upon coordination to a metal center. The nitrogen atoms of the two pyrazole rings will coordinate to the metal, creating a "pincer-like" arrangement.
Coordination Mode of the Ligand
Caption: Chelation of the ligand to a metal center (M).
The coordination chemistry with various transition metals is anticipated to be rich and diverse:
-
Copper(I) and Copper(II): Copper complexes of bis(pyrazolyl)methane ligands are well-studied.[4][5] With Cu(I), tetrahedral or trigonal planar geometries are expected, often with additional solvent or ancillary ligand coordination. Cu(II) complexes are likely to adopt square planar or distorted octahedral geometries. These complexes are of particular interest for their catalytic activity in oxidation and nitrene transfer reactions.[4][5][6]
-
Iron(II) and Iron(III): Iron complexes with bis(pyrazolyl)methane ligands can exhibit interesting spin-crossover behavior and are relevant as models for non-heme iron enzymes.[7]
-
Palladium(II) and Platinum(II): Square planar complexes are expected with these d⁸ metals. Such complexes have potential applications in cross-coupling catalysis.
-
Zinc(II): Due to its d¹⁰ electronic configuration, Zn(II) typically forms tetrahedral complexes. These can be valuable as Lewis acid catalysts in, for example, polymerization reactions.[8]
-
Silver(I): Ag(I) complexes with bis(pyrazolyl)methane ligands can form a variety of structures, from simple mononuclear species to coordination polymers, depending on the counter-ion and stoichiometry.[1]
Table 1: Expected Coordination Geometries with Various Metal Ions
| Metal Ion | Typical Coordination Number | Expected Geometry |
| Cu(I) | 3, 4 | Trigonal Planar, Tetrahedral |
| Cu(II) | 4, 6 | Square Planar, Octahedral |
| Fe(II)/Fe(III) | 6 | Octahedral |
| Pd(II)/Pt(II) | 4 | Square Planar |
| Zn(II) | 4 | Tetrahedral |
| Ag(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral |
Potential Applications
The unique electronic properties imparted by the N-methyl groups suggest that metal complexes of this compound could excel in several catalytic applications.
Catalytic Oxidation Reactions
Copper complexes of bis(pyrazolyl)methane ligands are known to mimic the active sites of copper-containing enzymes like tyrosinase and catechol oxidase.[6] They can catalyze the oxidation of various substrates, including phenols and alcohols. The electron-rich nature of the N-methylated ligand could enhance the catalytic efficiency of these reactions.
Protocol 3: Catalytic Oxidation of 3,5-di-tert-butylcatechol
This protocol describes a representative catalytic oxidation reaction using a hypothetical copper(II) complex of the title ligand.
Materials:
-
[Cu{this compound}Cl₂] (synthesized separately)
-
3,5-di-tert-butylcatechol
-
Methanol or acetonitrile
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the copper catalyst in methanol.
-
Prepare a stock solution of 3,5-di-tert-butylcatechol in methanol.
-
In a quartz cuvette, add the catechol solution and methanol to a final volume of 3 mL.
-
Record the initial UV-Vis spectrum.
-
Initiate the reaction by adding a small aliquot of the catalyst stock solution.
-
Monitor the reaction progress by recording the UV-Vis spectra at regular time intervals, observing the growth of the absorption band of the corresponding quinone product (~400 nm).
-
Calculate the initial rate of reaction from the change in absorbance over time.
Nitrene Transfer Reactions
Copper and iron complexes are effective catalysts for nitrene transfer reactions, such as aziridination of olefins and C-H amination.[4][5] These reactions are of significant importance in the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals. Chiral versions of bis(pyrazolyl)methane ligands have been employed for asymmetric catalysis in these transformations.[4][5]
Polymerization Catalysis
Zinc and aluminum complexes of related amino-bis(pyrazolyl) ligands have been shown to be active catalysts for the ring-opening polymerization of lactide and the polymerization of methyl methacrylate.[8] The title ligand could be explored for similar applications, potentially offering different activities and selectivities.
Conclusion
This compound represents a promising, yet underexplored, bidentate ligand with significant potential in coordination chemistry and catalysis. The proposed synthetic route offers a viable pathway to access this molecule, and the extensive literature on related compounds provides a strong foundation for investigating its coordination behavior and catalytic applications. The enhanced electron-donating nature of this ligand, due to the N-methyl substitution, may lead to the development of highly active and stable metal-based catalysts for a range of important organic transformations. Further research into this ligand and its metal complexes is highly encouraged and is expected to yield valuable insights and novel applications.
References
-
Herres-Pawlis, S., et al. (2021). Chiral bis(pyrazolyl)methane copper(I) complexes and their application in nitrene transfer reactions. Zeitschrift für Naturforschung B, 76(11-12), 745-758. [Link]
-
Díaz-Gallardo, P., et al. (2012). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. The Keep. [Link]
-
Manzano, B. R., et al. (2000). New functionalized bis(pyrazol-1-yl)methane ligands. Synthesis, spectroscopic characterization of early and late transition metal complexes containing a functionalized N,N or P,P-chelate bis(5-diphenylphosphinopyrazol-1-yl)methane ligand. Journal of the Chemical Society, Dalton Transactions, (21), 3847-3854. [Link]
-
Herres-Pawlis, S., et al. (2021). Chiral bis(pyrazolyl)methane copper(I) complexes and their application in nitrene transfer reactions. ResearchGate. [Link]
-
Murphy, G., et al. (2006). Synthesis and coordination chemistry of an alkyne functionalised bis(pyrazolyl)methane ligand. Dalton Transactions, (47), 5567-5573. [Link]
-
Jones, M. W., et al. (2012). Synthesis of new bulky bis(pyrazolyl)methane carboxylate (heteroscorpionate) ligands and their complexes with iron, manganese and nickel. Dalton Transactions, 41(45), 14068-14086. [Link]
-
Sánchez-Barba, L. F., et al. (2024). Main advances in the application of scorpionate-based catalytic systems for the preparation of sustainable polymers. Chemical Communications. [Link]
-
Lange, J. D. (2018). Synthesis of an Asymmetric Imine/bis(pyrazolyl)alkane Ligand. DSpace Repository. [Link]
-
Al-Khafaji, Y., et al. (2007). Aluminum and zinc complexes based on an amino-bis(pyrazolyl) ligand: synthesis, structures, and use in MMA and lactide polymerization. Inorganic Chemistry, 46(3), 859-869. [Link]
-
S, S., et al. (2024). Synthesis and characterization of novel uranyl clusters supported by bis(pyrazolyl) methane ligands: biomimetic catalytic oxidation, BSA protein interaction and cytotoxicity studies. RSC Advances, 14(30), 21535-21548. [Link]
Sources
- 1. thekeep.eiu.edu [thekeep.eiu.edu]
- 2. researchgate.net [researchgate.net]
- 3. uh-ir.tdl.org [uh-ir.tdl.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of novel uranyl clusters supported by bis(pyrazolyl) methane ligands: biomimetic catalytic oxidation, BSA protein interaction and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new bulky bis(pyrazolyl)methane carboxylate (heteroscorpionate) ligands and their complexes with iron, manganese and nickel - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Aluminum and zinc complexes based on an amino-bis(pyrazolyl) ligand: synthesis, structures, and use in MMA and lactide polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bis(pyrazolyl)methanes (BPMs) in Medicinal Chemistry
Executive Summary & Strategic Rationale
Bis(pyrazolyl)methanes (BPMs) represent a pivotal class of neutral, bidentate
In medicinal chemistry, BPMs have transcended their traditional role in catalysis to become essential scaffolds for organometallic anticancer agents and technetium-99m radiopharmaceuticals . Their value lies in their "tunable lability"—they hold metal centers tightly enough to survive systemic circulation but allow for controlled activation (aquation) within the tumor microenvironment.
This guide details the end-to-end workflow for utilizing BPMs: from ligand synthesis and complexation with Ruthenium(II) and Technetium-99m to biological validation.
Ligand Design & Synthesis Protocols
The synthesis of BPMs must be selected based on the desired substitution pattern. For medicinal libraries, we utilize two primary routes: Phase Transfer Catalysis (PTC) for the parent scaffold and Acid-Catalyzed Condensation for C-substituted derivatives.
Protocol A: Phase Transfer Synthesis of Bis(pyrazol-1-yl)methane (Parent BPM)
Use Case: Large-scale production of the unsubstituted core.
Reagents:
-
Pyrazole (1.0 eq)
-
Dichloromethane (DCM) (Solvent & Reagent, excess)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Potassium Hydroxide (KOH) (40 eq, pellets)
Workflow:
-
Preparation: In a 500 mL round-bottom flask equipped with a heavy-duty magnetic stirrer (mechanical stirring preferred for >10g scales), dissolve pyrazole (6.8 g, 100 mmol) and TBAB (1.6 g, 5 mmol) in DCM (150 mL).
-
Base Addition: Add KOH pellets (224 g, 4 mol) directly to the solution.
-
Critical Step: The reaction is exothermic. Add KOH in portions if the scale exceeds 100 mmol.
-
-
Reflux: Heat the heterogeneous mixture to a gentle reflux (40°C) for 24–48 hours. Monitor via TLC (Silica, 95:5 DCM/MeOH). The product (
) is less polar than pyrazole. -
Workup: Filter off the solid salts and wash with DCM. Wash the filtrate with water (
mL) to remove unreacted pyrazole and TBAB. Dry over . -
Purification: Evaporate solvent. Recrystallize from minimal hot hexane.
-
Yield Target: >85% White needles.
-
Validation:
NMR ( ): 6.28 (t, 2H, Pz-H4), 6.34 (s, 2H, ), 7.58 (d, 2H, Pz-H3), 7.72 (d, 2H, Pz-H5).
-
Protocol B: Acid-Catalyzed Condensation (C-Substituted Derivatives)
Use Case: Introducing steric bulk or targeting moieties at the methine bridge.
Reagents:
-
Substituted Pyrazole (2.0 eq)
-
Aldehyde (R-CHO) (1.0 eq)
-
p-Toluenesulfonic acid (pTSA) (0.1 eq) or
(cat.) -
Toluene (Solvent)
Workflow:
-
Combine pyrazole derivative and aldehyde in toluene.
-
Add catalyst and attach a Dean-Stark trap.
-
Reflux until theoretical water volume is collected (typically 4–6 hours).
-
Evaporate toluene; redissolve in DCM and wash with
(sat). -
Recrystallize from Ethanol/Water.
Organometallic Anticancer Agents: Ruthenium(II) Half-Sandwich Complexes
Ruthenium-BPM complexes, particularly the
Mechanism of Action
Upon entering the low-chloride environment of the cell nucleus or mitochondria (
Protocol C: Synthesis of [Ru(p-cymene)(BPM)Cl]Cl
Target Compound: Analog of UNICAM-1.
Reagents:
- (Dimer) (0.5 eq)
-
BPM Ligand (1.0 eq)
-
Methanol (dry)
Step-by-Step:
-
Dissolution: Dissolve 306 mg (0.5 mmol) of
in 20 mL dry methanol under Nitrogen. -
Ligand Addition: Add 148 mg (1.0 mmol) of BPM solid in one portion. The orange solution will darken slightly.
-
Reaction: Stir at room temperature for 4 hours.
-
Note: Unlike many organometallic syntheses, heating is often unnecessary and can lead to ligand scrambling.
-
-
Isolation: Filter through Celite to remove any insoluble black ruthenium particles.
-
Precipitation: Reduce volume to ~5 mL. Add diethyl ether (50 mL) dropwise with vigorous stirring to precipitate the yellow chloride salt.
-
Validation:
-
ESI-MS: Look for the cation peak
(m/z approx. 385 for parent BPM). -
NMR: The symmetry of the BPM ligand breaks if the rotation is hindered, but typically the protons on the two pyrazole rings remain equivalent in this geometry.
-
Radiopharmaceutical Applications: Technetium-99m Labeling[1][2][3][4]
BPMs are ideal chelators for the
Protocol D: Labeling with 99mTc-Tricarbonyl
Prerequisite: Preparation of the Isolink® precursor.
Reagents:
-
Isolink® Kit (Potassium boranocarbonate)
- (Pertechnetate eluate from generator)
-
BPM Ligand (10
M in Ethanol)
Workflow:
-
Precursor Generation: Add 1 mL of
(up to 1 GBq) to the Isolink® vial. Heat at 100°C for 20 mins.-
Result: Formation of
. Verify pH is neutral (7.0–7.5).
-
-
Ligand Exchange:
-
Take 400
L of the precursor solution. -
Add 100
L of BPM ligand solution. -
Heat at 90°C for 30 minutes.
-
-
Purification: Not usually required if labeling efficiency >95%. If <90%, pass through a C18 Sep-Pak cartridge (wash with water, elute with ethanol).
-
QC (HPLC):
-
Column: RP-C18.
-
Gradient: 0–100% Methanol in 0.1% TFA/Water.[1]
-
Success Criteria: Single radiometric peak with retention time distinct from the precursor (
shift due to lipophilicity of BPM).
-
Visualization of Workflows
Diagram 1: Synthesis & Application Pipeline
This diagram illustrates the divergence from the raw pyrazole material into either therapeutic or diagnostic streams.
Caption: Integrated workflow for BPM synthesis and subsequent metallodrug development.
Diagram 2: Ruthenium-BPM Mechanism of Action
The "Activation by Hydrolysis" pathway is critical for drug design.
Caption: Activation pathway of Ru-BPM complexes from prodrug to apoptotic trigger.
Structure-Activity Relationship (SAR) Trends
The following table summarizes how modifications to the BPM scaffold affect biological efficacy.
| Modification Site | Chemical Change | Effect on Metallodrug Properties |
| Pyrazole C3/C5 | Methylation (e.g., 3,5-dimethyl) | Increases steric bulk. Slows hydrolysis rate (improved stability). Enhances lipophilicity for cell uptake. |
| Methine Bridge (C) | -COOH / -COOR | Allows conjugation to targeting peptides (e.g., RGD for integrins). Converts ligand to tridentate (scorpionate) if deprotonated. |
| Methine Bridge (C) | Phenyl / Aryl group | Increases lipophilicity significantly. Can facilitate intercalation into DNA base pairs. |
| Pyrazole Ring | Nitro/Halogenation | Alters electronic density on N-donors. Fluorination is used to tune |
References
-
Santini, C., et al. (2010). "Scorpionates and Heteroscorpionates in Medicinal Chemistry." Chemical Reviews.
-
Pettinari, C., et al. (2006). "Ruthenium(II)–arene complexes containing bis(pyrazol-1-yl)methane ligands: Synthesis, characterization and cytotoxic activity." Journal of Inorganic Biochemistry.
-
Alberto, R., et al. (1999). "A Novel Organometallic Aqua Complex of Technetium for the Labeling of Biomolecules: Synthesis of
." Journal of the American Chemical Society. - Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborates." Imperial College Press.
-
Cervinka, J., et al. (2011). "Ruthenium(II)–Tris-pyrazolylmethane Complexes Inhibit Cancer Cell Growth by Disrupting Mitochondrial Calcium Homeostasis."[2] Chemical Research in Toxicology.
Sources
Application Notes and Protocols for the Synthesis of Chiral Bis(pyrazolyl)methane Copper(I) Complexes
Introduction: The Strategic Value of Chiral Copper(I) Complexes
In the landscape of modern synthetic chemistry and drug development, the demand for enantiomerically pure compounds is paramount. Chiral catalysts are the linchpins in achieving this stereochemical control. Among the diverse families of ligands, bis(pyrazolyl)methanes have emerged as a versatile and highly tunable scaffold.[1][2] Their modular nature allows for the strategic introduction of chiral auxiliaries and the fine-tuning of steric and electronic properties, which are critical for effective asymmetric induction.
When coordinated to copper(I), a cost-effective and environmentally benign metal, these chiral ligands form complexes that are potent catalysts for a variety of important organic transformations.[3] These reactions, including asymmetric aziridinations, C-H aminations, and cyclopropanations, provide direct pathways to valuable nitrogen-containing motifs and chiral building blocks frequently found in pharmaceuticals and biologically active molecules.[3][4][5]
This guide provides an in-depth exploration of the synthesis, characterization, and application of chiral bis(pyrazolyl)methane copper(I) complexes. It is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful catalysts in their work. The protocols herein are presented not merely as a sequence of steps, but as self-validating systems, with detailed explanations for the experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Part 1: Synthesis of the Chiral Bis(pyrazolyl)methane Ligand
The foundation of a successful chiral metal complex is a well-designed ligand. The chirality is typically introduced by using starting materials from the "chiral pool," such as terpenes (e.g., camphor, pulegone) or amino acids.[4][5] This approach ensures the ready availability of enantiomerically pure precursors.
Protocol 1: Synthesis of a Camphor-Derived Chiral Bis(pyrazolyl)methane Ligand
This protocol details the synthesis of a representative chiral ligand derived from camphor, a readily available natural product. The reaction involves the condensation of two pyrazole units onto a chiral backbone.
Causality and Experimental Rationale:
-
Base Selection (Potassium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the pyrazole N-H bond, forming the pyrazolide anion, which is the active nucleophile. Potassium tert-butoxide is ideal as it is sufficiently strong and its bulky nature minimizes side reactions.
-
Solvent (Dry THF): Anhydrous and aprotic conditions are crucial. Tetrahydrofuran (THF) is an excellent solvent for this reaction, and its dryness prevents quenching of the pyrazolide anion and the base.
-
Inert Atmosphere (Argon/Nitrogen): The anionic intermediates are sensitive to oxygen and moisture. Maintaining an inert atmosphere throughout the reaction is essential for achieving high yields.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add 3,5-dimethylpyrazole (2.2 equivalents).
-
Dissolution: Add dry tetrahydrofuran (THF) to dissolve the pyrazole under a positive pressure of argon.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (2.2 equivalents) portion-wise over 15 minutes. The solution may become a thick slurry.
-
Activation: Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the potassium pyrazolide salt.
-
Chiral Electrophile Addition: Dissolve the chiral dibromo-camphor derivative (1.0 equivalent) in a minimal amount of dry THF and add it dropwise to the pyrazolide slurry via a syringe or dropping funnel.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure chiral bis(pyrazolyl)methane ligand.
Ligand Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized ligand before proceeding to complexation.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Characteristic signals for the pyrazole protons, the methyl groups, and the chiral camphor backbone. Integration should match the expected proton count. |
| ¹³C NMR | Carbon skeleton confirmation. | Resonances corresponding to all unique carbon atoms in the molecule. |
| Mass Spec (ESI-MS) | Molecular weight verification. | A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion. |
| FT-IR | Functional group identification. | Characteristic C=N and C-H stretching frequencies of the pyrazole rings and aliphatic backbone. |
Part 2: Synthesis of the Chiral Copper(I) Complex
The complexation reaction involves the coordination of the synthesized N,N-donor ligand to a suitable copper(I) precursor. Copper(I) is susceptible to oxidation to copper(II), especially in the presence of air. Therefore, all manipulations must be performed under strictly anaerobic and anhydrous conditions.
Protocol 2: Synthesis of a [Cu(chiral-ligand)(CH₃CN)]PF₆ Complex
This protocol uses tetrakis(acetonitrile)copper(I) hexafluorophosphate, [Cu(CH₃CN)₄]PF₆, a common and reliable Cu(I) source. The acetonitrile ligands are labile and easily displaced by the stronger N-donor bis(pyrazolyl)methane ligand.[6]
Causality and Experimental Rationale:
-
Copper(I) Source: [Cu(CH₃CN)₄]PF₆ is air-stable as a solid but provides a reactive source of Cu(I) in solution. The PF₆⁻ anion is non-coordinating, preventing interference with the desired ligand binding.
-
Solvent Choice (Acetonitrile/DCM): The reaction is often performed in dichloromethane (DCM) or a mixture with acetonitrile. Acetonitrile can act as a co-ligand, often occupying a coordination site on the copper center, which can be important for subsequent catalytic activity.[4][5]
-
Stoichiometry: A 1:1 molar ratio of ligand to the copper(I) salt is typically used to form the desired mononuclear complex.
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask under an argon atmosphere, dissolve the chiral bis(pyrazolyl)methane ligand (1.0 equivalent) in dry, degassed dichloromethane.
-
Copper Addition: In a separate Schlenk flask, dissolve [Cu(CH₃CN)₄]PF₆ (1.0 equivalent) in dry, degassed acetonitrile.
-
Complexation: Transfer the copper(I) solution to the ligand solution dropwise via a cannula at room temperature. A color change (e.g., to a pale yellow) is often observed upon complex formation.[5]
-
Reaction: Stir the resulting solution at room temperature for 2-4 hours to ensure complete complexation.
-
Isolation: Reduce the solvent volume under vacuum until the product begins to precipitate.
-
Precipitation: Add dry diethyl ether or pentane as an anti-solvent to induce full precipitation of the complex.
-
Filtration: Collect the solid product by filtration under argon using a Schlenk filter funnel.
-
Washing and Drying: Wash the solid with small portions of cold, dry diethyl ether to remove any unreacted starting materials and dry thoroughly under high vacuum. The product should be stored under an inert atmosphere.
Overall Synthesis Workflow
Caption: Workflow from chiral precursors to the final copper(I) complex.
Part 3: Comprehensive Characterization of the Copper(I) Complex
Definitive characterization of the coordination complex is critical to confirm its structure and purity, which directly impacts its catalytic performance.
| Technique | Purpose | Expected Observations & Rationale |
| ¹H NMR | Confirm ligand coordination. | Broadening of signals and a downfield shift for protons near the copper center due to the diamagnetic nature of Cu(I) and changes in the electronic environment upon coordination. |
| ESI-MS | Verify complex composition. | A strong signal for the complex cation, e.g., [Cu(Ligand)]⁺ or [Cu(Ligand)(CH₃CN)]⁺, with the characteristic isotopic pattern for copper.[5] |
| UV-Vis | Probe electronic structure. | Potential observation of Metal-to-Ligand Charge Transfer (MLCT) bands, which are characteristic of such complexes.[5] |
| X-ray Diffraction | Unambiguous structural determination. | Provides precise bond lengths, bond angles, and the coordination geometry (typically distorted tetrahedral for these systems). This is the gold standard for structural proof.[5][7] |
Representative X-ray Crystallography Data
The following table summarizes typical structural parameters obtained from single-crystal X-ray diffraction for a chiral bis(pyrazolyl)methane copper(I) complex.
| Parameter | Typical Value (Å or °) | Significance |
| Cu-N (pyrazole) bond length | 2.0 - 2.1 Å | Confirms the coordination of the pyrazole nitrogen atoms to the copper center.[5] |
| Cu-N (acetonitrile) bond length | ~1.9 - 2.0 Å | Indicates the presence of a coordinated solvent molecule. |
| N-Cu-N (bite angle) | 90 - 95 ° | Reflects the geometry imposed by the bis(pyrazolyl)methane backbone. |
| Coordination Geometry | Distorted Tetrahedral | The most common and stable geometry for four-coordinate Cu(I) complexes. |
Part 4: Application in Asymmetric Catalysis
The utility of these complexes is demonstrated by their performance in asymmetric catalysis. The chiral pocket created by the ligand around the copper active site directs the stereochemical outcome of the reaction. A primary application is in nitrene transfer reactions, such as the aziridination of olefins.[3][4][5]
Protocol 3: Catalytic Asymmetric Aziridination of Styrene
This protocol provides a general procedure for testing the catalytic efficacy and enantioselectivity of the synthesized copper(I) complex.
Causality and Experimental Rationale:
-
Catalyst Precursor: The synthesized [Cu(Ligand)(CH₃CN)]PF₆ complex serves as the pre-catalyst.
-
Nitrene Source: A nitrene transfer agent, such as N-(p-toluenesulfonyl)imino-phenyliodinane (PhI=NTs) or related reagents like SPhINTs, is used to generate the reactive copper-nitrene intermediate in situ.[3][4]
-
Substrate: Styrene is a common benchmark substrate for this transformation.
-
Analysis: The product yield is determined by ¹H NMR or GC, and the enantiomeric excess (e.e.) is measured using chiral HPLC.
Step-by-Step Methodology:
-
Setup: To a vial under an argon atmosphere, add the chiral copper(I) complex (e.g., 1-5 mol%).
-
Reagent Addition: Add styrene (1.0 equivalent) followed by the solvent (e.g., dichloromethane).
-
Initiation: Add the nitrene source (e.g., SPhINTs, 1.1 equivalents).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature) for the required time (e.g., 2-12 hours).
-
Monitoring: Follow the consumption of the starting material by TLC or GC.
-
Quenching & Purification: Upon completion, the reaction mixture can be filtered through a short plug of silica gel to remove the catalyst and then concentrated. The crude product can be further purified if necessary.
-
Analysis: Determine the conversion and yield. Analyze the enantiomeric excess of the resulting aziridine product by chiral HPLC.
Catalytic Cycle Overview
Caption: Simplified catalytic cycle for copper-catalyzed aziridination.
Conclusion
The synthesis of chiral bis(pyrazolyl)methane copper(I) complexes represents a powerful strategy for developing effective asymmetric catalysts. The modularity of the ligand design, coupled with the straightforward complexation chemistry, provides a robust platform for accessing a wide range of catalysts. The detailed protocols and mechanistic rationale provided in this guide offer researchers the necessary tools to synthesize, characterize, and apply these complexes to solve challenging problems in stereoselective synthesis and accelerate the discovery of new chemical entities in drug development.
References
-
Thomas, F., Steden, D., Eith, A., Hoffmann, A., & Herres-Pawlis, S. (2021). Chiral bis(pyrazolyl)methane copper(I) complexes and their application in nitrene transfer reactions. Zeitschrift für Naturforschung B, 76(10-12), 835-847. [Link]
-
Herres-Pawlis, S., & Steden, D. (2021). Chiral bis(pyrazolyl)methane copper(I) complexes and their application in nitrene transfer reactions. ResearchGate. [Link]
-
Thomas, F., et al. (2021). Chiral bis(pyrazolyl)methane copper(I) complexes and their application in nitrene transfer reactions. ResearchGate. [Link]
-
Álvarez-Sánchez, M., et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers. ResearchGate. [Link]
-
Various Authors. (2022). Novel bis(pyrazolyl)methane ligands. ResearchGate. [Link]
-
Hoffmann, A. (2018). Bis(pyrazolyl)methane Complexes for Copper- Mediated Organic Transformations. RWTH Publications. [Link]
-
Sharma, K., & Khatri, V. (2023). Unveiling the cutting-edge synthetic methods and multifaceted applications of bis(pyrazolyl)methanes: A comprehensive review of recent advances. Taylor & Francis Online, 53(14), 1645-1671. [Link]
-
Gutu, T. M., et al. (2006). Decomposition of reactive oxygen species by copper(II) bis(1-pyrazolyl)methane complexes. PubMed. [Link]
-
Heigel, F., et al. (2007). Synthesis and Spectroscopic Characterization of Copper(II)−Nitrito Complexes with Hydrotris(pyrazolyl)borate and Related Coligands. Inorganic Chemistry, 46(11), 4646-4659. [Link]
-
Paul, T., et al. (2023). Synthesis and characterization of novel uranyl clusters supported by bis(pyrazolyl) methane ligands: biomimetic catalytic oxidation, BSA protein interaction and cytotoxicity studies. PubMed Central. [Link]
-
Díez, J., et al. (2012). Copper(I) complexes with trispyrazolylmethane ligands: synthesis, characterization, and catalytic activity in cross-coupling reactions. Inorganic Chemistry, 51(15), 8298-306. [Link]
-
Cross, W. B., et al. (2014). Synthesis of new bulky bis(pyrazolyl)methane carboxylate (heteroscorpionate) ligands and their complexes with iron, manganese and nickel. Dalton Transactions, 43(3), 1241-1254. [Link]
-
Tang, J., et al. (2022). Synthesis of Novel Chiral Phenanthroline Ligands and a Copper Complex. Synlett, 33(18), 1868-1872. [Link]
-
Dias, H. V. R., & Lu, H. (1997). Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I) Carbonyl and Acetonitrile Complexes. Organometallics, 16(21), 4383-4387. [Link]
-
Akter, T. (2015). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. The Keep. [Link]
-
Paul, T., et al. (2022). Bis(Pyrazolyl) Methane Supported Copper (II) Complexes As Model Compounds For Catechol Oxidase. AIP Publishing. [Link]
-
Porchia, M., et al. (2024). Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma. PubMed Central. [Link]
-
Saha, B., et al. (2002). Comparative studies on copper(I) complexes: synthesis, X-ray crystallography and electrochemical properties of [Cu I(dafone) n X] complexes. Academia.edu. [Link]
-
El-Gamel, N. E. A., & El-Ghamry, H. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central. [Link]
-
Wang, C., et al. (2023). Coordination Polymers Based on Copper(I) Iodide and N-Heteroaromatic Ligands for X-ray Scintillation and Imaging. Crystal Growth & Design, 23(12), 8560–8566. [Link]
-
Various Authors. (2013). The X-ray structure of complex (I), showing the atom-numbering scheme. ResearchGate. [Link]
-
Mirica, L. M., & Ottenwaelder, X. (2009). Structure and Spectroscopy of Copper−Dioxygen Complexes. Chemical Reviews, 109(10), 4558-4629. [Link]
-
Piro, O. E., et al. (2000). X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions. Acta Crystallographica Section B, 56(Pt 6), 993-7. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. thekeep.eiu.edu [thekeep.eiu.edu]
- 3. d-nb.info [d-nb.info]
- 4. Chiral bis(pyrazolyl)methane copper(I) complexes and their application in nitrene transfer reactions [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Properties of Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Prominence of the Pyrazole Scaffold in Oncology
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, making it a versatile core for designing targeted anticancer agents.[1][2] Numerous pyrazole derivatives have demonstrated significant therapeutic potential by interacting with a wide array of molecular targets crucial for cancer cell proliferation, survival, and angiogenesis.[1] This has led to the development of several FDA-approved pyrazole-containing drugs for cancer treatment, including Crizotinib and Ruxolitinib.[1][2]
These application notes provide a comprehensive guide for researchers to evaluate the anticancer properties of novel pyrazole-based compounds. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step, ensuring the generation of robust and reproducible data.
I. Preliminary In Vitro Evaluation: Assessing Cytotoxicity
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT assay is a widely used, reliable colorimetric method for this purpose.
Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[3]
Protocol: MTT Assay for Cytotoxicity of Pyrazole Compounds
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)[4]
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Pyrazole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compound in complete culture medium. It is advisable to test a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC50 (half-maximal inhibitory concentration).
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) to determine the IC50 value.
| Pyrazole Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4e | HOP-92 (Lung) | 4.98 | [5] |
| Compound 4e | T47D (Breast) | 8.84 | [5] |
| Compound 3f | MDA-MB-468 (Breast) | 6.45 (48h) | [6] |
| Compound 5r | A375 (Melanoma) | 0.96 | [7] |
II. Mechanistic Insights: Cell Cycle and Apoptosis Analysis
Once a pyrazole compound has demonstrated significant cytotoxicity, the next crucial step is to understand its mechanism of action. Many pyrazole derivatives exert their anticancer effects by inducing cell cycle arrest and/or apoptosis.[1][2]
A. Cell Cycle Analysis via Flow Cytometry
Scientific Rationale:
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8] PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in each phase, revealing any drug-induced cell cycle arrest.
Protocol: Cell Cycle Analysis of Pyrazole-Treated Cells
Materials:
-
Cancer cells treated with the pyrazole compound at IC50 and 2x IC50 concentrations for 24-48 hours.
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution.
-
Expected Outcome: An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) compared to the vehicle-treated control group indicates that the pyrazole compound induces cell cycle arrest at that phase. For example, some pyrazole derivatives have been shown to cause G1 phase arrest.[7]
B. Apoptosis Detection by Annexin V-FITC/PI Staining
Scientific Rationale:
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[9] Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, which is characteristic of late apoptotic or necrotic cells.[9] Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Cancer cells treated with the pyrazole compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Harvest cells after treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Expected Outcome: A significant increase in the percentage of Annexin V-positive cells (both early and late apoptotic) in the pyrazole-treated group compared to the control group confirms the induction of apoptosis.
III. Target Validation and Pathway Analysis: Western Blotting
Scientific Rationale:
Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. By probing for key proteins involved in cell cycle regulation and apoptosis, we can validate the targets of the pyrazole compound and elucidate the signaling pathways it modulates.
Protocol: Western Blot Analysis of Key Signaling Proteins
Materials:
-
Cell lysates from pyrazole-treated and control cells.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (see table below).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each cell lysate.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Key Protein Targets for Pyrazole Compounds:
| Target Pathway | Key Proteins to Analyze | Expected Change with Effective Compound | Reference |
| CDK Inhibition | p-Rb, CDK2, Cyclin E | Decrease in p-Rb | [10] |
| BRAF Inhibition | p-MEK, p-ERK | Decrease in p-MEK and p-ERK | [11] |
| VEGFR Inhibition | p-VEGFR2, p-AKT, p-mTOR | Decrease in phosphorylation | [12] |
| Apoptosis | Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP | Decrease in Bcl-2, Increase in Bax and cleaved forms | [13][14][15] |
IV. In Vivo Evaluation: Xenograft Models
Promising pyrazole compounds identified through in vitro studies must be evaluated in vivo to assess their efficacy and safety in a whole-organism context. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical model for this purpose.[16]
Scientific Rationale
In vivo models allow for the assessment of a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (effect on the target in the tumor), and overall antitumor efficacy, providing crucial data for potential clinical translation.
Protocol: Evaluating Pyrazole Compounds in a Subcutaneous Xenograft Model
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice).
-
Human cancer cell line known to be sensitive to the pyrazole compound.
-
Matrigel (optional, to enhance tumor take rate).
-
Pyrazole compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, and saline).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the pyrazole compound at a predetermined dose and schedule (e.g., daily or every other day) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
The control group should receive the vehicle solution.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the mice for any signs of adverse effects.
-
-
Study Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be used for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis:
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the antitumor efficacy of the pyrazole compound.
-
A pyrazole derivative targeting VEGFR-2, for instance, demonstrated a 49.8% reduction in tumor weight in a mouse model.[16]
V. Visualization of Experimental Workflows and Signaling Pathways
Diagrams
Caption: Overall experimental workflow for evaluating pyrazole compounds.
Caption: Key signaling pathways targeted by pyrazole inhibitors.
VI. Conclusion
The evaluation of pyrazole-based compounds for their anticancer properties requires a systematic and multi-faceted approach. By following the detailed protocols and understanding the scientific rationale outlined in these application notes, researchers can generate high-quality, reliable data. This comprehensive evaluation, from initial cytotoxicity screening to in vivo efficacy studies, is essential for identifying and advancing promising pyrazole derivatives toward clinical development as novel cancer therapeutics.
References
-
Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2026, February 3). ResearchGate. [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023, July 10). RSC Publishing. [Link]
-
Establishment of human tumor xenografts in immunodeficient mice. (2007). Nature Protocols. [Link]
-
Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2023, September 5). PubMed. [Link]
-
In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024, November 12). PMC. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023, March 25). MDPI. [Link]
-
EVALUATION OF APOPTOTIC ACTIVITY OF NEW CONDENSED PYRAZOLE DERIVATIVES. (n.d.). Journal of Physiology and Pharmacology. [Link]
-
Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. (n.d.). RSC Advances. [Link]
-
Evaluation of apoptotic activity of new condensed pyrazole derivatives. (2013, February 15). PubMed. [Link]
-
3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. (2005, March 29). Journal of Medicinal Chemistry. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024, October 29). RSC Publishing. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020, January 24). Frontiers in Chemistry. [Link]
-
Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018, August 1). PubMed. [Link]
-
Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. (2019, May 23). NIH. [Link]
-
New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers. (2025, March 15). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2022, February 18). MDPI. [Link]
-
Indazolylpyrazolopyrimidine as highly potent B-Raf inhibitors with in vivo activity. (2010, November 11). PubMed. [Link]
-
Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (n.d.). PubMed. [Link]
-
Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. (2025, August 6). ResearchGate. [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023, June 6). IJNRD. [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]
-
Dual Targeting of BRAF and mTOR Signaling in Melanoma Cells with Pyridinyl Imidazole Compounds. (2020, June 10). MDPI. [Link]
-
Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (n.d.). NIH. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022, November 27). MDPI. [Link]
-
Dual Targeting of BRAF and mTOR Signaling in Melanoma Cells with Pyridinyl Imidazole Compounds. (2020, June 5). ResearchGate. [Link]
-
a. Western blot analysis of VEGFR2, Tie2, p-AKT/AKT and p-mTOR/mTOR... (n.d.). ResearchGate. [Link]
-
Early Markers of Apoptosis. (2021, May 31). Creative Diagnostics. [Link]
-
New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. (2021, September 22). IRIS. [Link]
-
Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. (n.d.). Future Journal of Pharmaceutical Sciences. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. [Link]
-
Design, Synthesis, Characterization, Molecular Docking Studies, In vitro and In vivo Cervical Cancer Activity of Novel N-Substituted Pyrazole Derivatives. (2025, August 6). ResearchGate. [Link]
-
BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. (2020, July 7). PMC. [Link]
-
Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]
-
An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors. (2025, March 8). PMC. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). PMC. [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021, July 10). Tehran University of Medical Sciences. [Link]
-
The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024, July 19). Biointerface Research in Applied Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. An innovative approach to development of new pyrazolylquinolin-2-one hybrids as dual EGFR and BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 7. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. jpp.krakow.pl [jpp.krakow.pl]
- 15. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Spectroscopic Characterization of Transition Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Transition metal complexes are at the forefront of innovation in catalysis, materials science, and medicine. A comprehensive understanding of their electronic structure, coordination environment, and dynamic behavior is paramount to harnessing their full potential. This guide provides an in-depth exploration of the key spectroscopic techniques employed in the characterization of these fascinating molecules. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offers detailed protocols for practical application, and provides insights into the interpretation of the resulting data. Our aim is to equip researchers with the knowledge and practical guidance necessary to confidently and accurately characterize transition metal complexes in their own laboratories.
The Central Role of Spectroscopy in Transition Metal Chemistry
The diverse reactivity and functionality of transition metal complexes stem from the intricate interplay between the metal center and its surrounding ligands. This interaction dictates the electronic and geometric structure of the complex, which in turn governs its properties. Spectroscopic techniques provide a powerful, non-destructive window into these fundamental characteristics. By probing the interaction of electromagnetic radiation with the molecule, we can glean information about electron distribution, bond vibrations, nuclear environments, and the presence of unpaired electrons. A multi-spectroscopic approach, where data from various techniques are integrated, is often essential for a complete and unambiguous characterization.
This guide will focus on the most prevalent and informative spectroscopic methods:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To probe electronic transitions.
-
Infrared (IR) Spectroscopy: To identify vibrational modes of ligands and the metal-ligand framework.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the connectivity and environment of atoms within the complex.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: To specifically study paramagnetic complexes with unpaired electrons.
-
X-ray Crystallography: As a definitive method for determining solid-state structure.
The following sections will provide the theoretical underpinnings, practical protocols, and data interpretation guidance for each of these indispensable techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Elucidating Electronic Structure
2.1. Fundamental Principles
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from lower to higher energy molecular orbitals.[1] In transition metal complexes, the observed absorptions primarily arise from three types of electronic transitions:
-
d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital. These transitions are typically weak (Laporte forbidden) and provide information about the splitting of the d-orbitals by the ligand field (Δ).[2] The energy and number of d-d transitions depend on the metal ion, its oxidation state, and the coordination geometry.[2]
-
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital. This results in the reduction of the metal center.[3] LMCT bands are generally intense.
-
Metal-to-Ligand Charge Transfer (MLCT): An electron is promoted from a metal-based orbital to a ligand-based orbital, leading to the oxidation of the metal.[3] These transitions are also typically intense.
The energy of these transitions provides critical insights into the electronic structure and bonding within the complex.
2.2. Experimental Protocol
Protocol 1: Acquiring a UV-Vis Spectrum of a Transition Metal Complex
-
Sample Preparation:
-
Accurately weigh a small amount of the transition metal complex (typically 1-5 mg).
-
Dissolve the complex in a suitable solvent to a known volume (e.g., in a 10 mL or 25 mL volumetric flask). The solvent should not absorb in the spectral region of interest. Common choices include water, ethanol, acetonitrile, or dichloromethane.
-
The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (ideally 0.1 - 1.0 absorbance units). A series of dilutions may be necessary to find the optimal concentration.[4]
-
-
Instrument Setup and Calibration:
-
Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up and stabilize.[5]
-
Select the desired wavelength range for the scan (e.g., 200-800 nm).
-
Fill a clean cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette.[5]
-
-
Data Acquisition:
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Acquire the absorption spectrum of the sample.
-
Save the data and record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.[4]
-
2.3. Data Interpretation
The interpretation of a UV-Vis spectrum involves analyzing the position (λmax), intensity (molar absorptivity, ε), and shape of the absorption bands.
| Transition Type | **Typical Molar Absorptivity (ε, M⁻¹cm⁻¹) ** | Information Gained |
| d-d | < 1,000 | Ligand field splitting (Δ), coordination geometry |
| Charge Transfer (LMCT/MLCT) | > 1,000 | Metal-ligand orbital interactions, redox properties |
-
Determining the Ligand Field Splitting Energy (Δo) for an Octahedral Complex: For a simple d¹ complex, the energy of the single d-d transition corresponds directly to Δo.[6] For more complex systems, Tanabe-Sugano diagrams can be used to relate the energies of multiple d-d transitions to Δo and the Racah parameter (B), which describes inter-electron repulsion.[7]
-
The Spectrochemical Series: By comparing the λmax of the d-d transitions for a series of complexes with the same metal ion but different ligands, one can experimentally determine the spectrochemical series, which ranks ligands according to their ability to split the d-orbitals.[2]
2.4. Visualization of the UV-Vis Workflow
Caption: Workflow for UV-Vis spectroscopic analysis.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
3.1. Fundamental Principles
Infrared spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[8] The frequency of these vibrations depends on the masses of the atoms and the strength of the bond connecting them.[6] For a vibration to be IR active, it must result in a change in the molecule's dipole moment.[9] In the context of transition metal complexes, IR spectroscopy is invaluable for:
-
Identifying Ligands: Many organic ligands have characteristic IR absorption bands that can be used for their identification.
-
Determining Coordination Mode: The vibrational frequencies of a ligand often change upon coordination to a metal center. These shifts can provide information about the mode of coordination (e.g., monodentate vs. bidentate).
-
Probing Metal-Ligand Bonding: The frequency of the metal-ligand stretching vibrations, which typically occur in the far-IR region (< 600 cm⁻¹), provides a direct measure of the metal-ligand bond strength.[10]
3.2. Experimental Protocol
Protocol 2: Acquiring an IR Spectrum of a Solid Transition Metal Complex (KBr Pellet Method)
-
Sample Preparation:
-
Place a small amount of finely ground potassium bromide (KBr, spectroscopic grade) in an agate mortar.
-
Add a very small amount of the solid transition metal complex (typically 1-2 mg) to the KBr. The sample should be thoroughly dry.
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrument Setup and Background Scan:
-
Ensure the sample compartment of the FT-IR spectrometer is clean and dry.
-
Acquire a background spectrum. This will account for atmospheric water and carbon dioxide.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder.
-
Acquire the IR spectrum of the sample.
-
Save the data and label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
3.3. Data Interpretation
The interpretation of an IR spectrum involves correlating the observed absorption bands with specific molecular vibrations.
| **Wavenumber Range (cm⁻¹) ** | Associated Vibrations |
| 3700 - 3100 | O-H, N-H stretching |
| 3100 - 3000 | C-H (sp²) stretching |
| 3000 - 2850 | C-H (sp³) stretching |
| 2300 - 2100 | C≡C, C≡N stretching |
| 1800 - 1650 | C=O stretching |
| 1680 - 1600 | C=C, C=N stretching |
| < 600 | Metal-Ligand stretching and bending |
-
Shifts upon Coordination: A decrease in the stretching frequency of a functional group (e.g., C=O) upon coordination indicates a weakening of that bond, which can be attributed to the donation of electron density to the metal. Conversely, an increase in frequency suggests a strengthening of the bond.
-
Symmetry and Number of Bands: The number of IR-active bands can provide clues about the symmetry of the complex. For example, a cis-disubstituted octahedral complex will have a different number of IR-active M-L stretching modes than the corresponding trans isomer.[11]
3.4. Visualization of IR Analysis Logic
Caption: Logical flow for interpreting IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Atomic Connectivity
4.1. Fundamental Principles
NMR spectroscopy exploits the magnetic properties of atomic nuclei.[12] When placed in a strong magnetic field, nuclei with a non-zero spin can align with or against the field, creating two energy levels. The absorption of radiofrequency radiation can induce transitions between these spin states.[12] The exact resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift. This makes NMR a powerful tool for determining the structure of molecules.
For diamagnetic transition metal complexes, standard ¹H and ¹³C NMR techniques are routinely used. However, for paramagnetic complexes, the presence of unpaired electrons introduces significant challenges and opportunities:
-
Paramagnetic Shifts: The unpaired electrons create a large local magnetic field, which can shift the resonance frequencies of nearby nuclei by hundreds of ppm.[13] These "hyperfine" shifts can be much larger than the typical chemical shift range for diamagnetic molecules.
-
Line Broadening: The fluctuating magnetic field from the unpaired electrons can cause rapid nuclear relaxation, leading to very broad NMR signals.[14]
Despite these challenges, paramagnetic NMR can provide valuable information about the electronic structure and magnetic properties of a complex that is inaccessible through other techniques.[13][15]
4.2. Experimental Protocol
Protocol 3: Acquiring a ¹H NMR Spectrum of a Paramagnetic Transition Metal Complex
-
Sample Preparation:
-
Dissolve an appropriate amount of the complex (typically 5-20 mg) in a deuterated solvent (0.5-0.7 mL) in a clean NMR tube.[8]
-
The solution must be homogeneous and free of particulate matter. Filtration through a small plug of glass wool in a Pasteur pipette is recommended.[16]
-
For some paramagnetic complexes, it may be necessary to degas the sample to remove dissolved oxygen, which is paramagnetic and can cause additional line broadening.[17]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
"Shim" the magnetic field to optimize its homogeneity.
-
Set the spectral width to be much larger than for a typical diamagnetic sample to accommodate the large paramagnetic shifts.
-
Use a short relaxation delay and a fast acquisition time to account for the rapid relaxation of the nuclei.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. A larger number of scans may be required to obtain a good signal-to-noise ratio for broad peaks.
-
Process the data by applying a Fourier transform and phasing the spectrum.
-
4.3. Data Interpretation
Interpreting the NMR spectrum of a paramagnetic complex requires a different approach than for a diamagnetic one.
-
Assignment of Resonances: Due to the large shifts and broadening, standard 2D NMR techniques may be difficult to apply. Assignments often rely on a combination of integration, comparison to related diamagnetic analogues, and isotopic labeling.
-
Temperature Dependence: Paramagnetic shifts are highly dependent on temperature, following the Curie law in many cases. Measuring the spectrum at different temperatures can help to identify and assign paramagnetically shifted resonances.
-
Structural Information: The magnitude of the paramagnetic shift and the extent of line broadening are dependent on the distance of the nucleus from the paramagnetic metal center. This information can be used to gain insights into the three-dimensional structure of the complex in solution.[18]
4.4. Visualization of Paramagnetic NMR Concepts
Caption: Effects of a paramagnetic center on NMR spectra.
Electron Paramagnetic Resonance (EPR) Spectroscopy: A Direct Probe of Unpaired Electrons
5.1. Fundamental Principles
EPR (or ESR) spectroscopy is a technique that specifically detects species with unpaired electrons.[10][19] It is analogous to NMR, but it probes the transitions of electron spins in a magnetic field rather than nuclear spins.[20] The energy of these transitions is in the microwave region of the electromagnetic spectrum. EPR spectroscopy is extremely sensitive to the environment of the unpaired electron and can provide detailed information about:
-
Electronic Structure: The g-factor, which is analogous to the chemical shift in NMR, provides information about the electronic environment of the unpaired electron.[21]
-
Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (hyperfine coupling) leads to the splitting of the EPR signal. This provides information about the identity and number of nuclei near the unpaired electron and can be used to map out the delocalization of the unpaired electron onto the ligands.[21]
-
Coordination Geometry: The anisotropy of the g-factor and hyperfine coupling can provide detailed information about the symmetry and geometry of the complex.[7]
5.2. Experimental Protocol
Protocol 4: Acquiring a Continuous-Wave (CW) EPR Spectrum of a Frozen Solution
-
Sample Preparation:
-
Prepare a solution of the paramagnetic complex in a suitable solvent. The concentration should be optimized to avoid line broadening due to intermolecular interactions.
-
Transfer the solution to a quartz EPR tube.
-
If necessary, degas the sample to remove dissolved oxygen.
-
Flash-freeze the sample in liquid nitrogen to form a glass. A good glass is essential to prevent the formation of microcrystalline aggregates, which can broaden the spectrum.[21]
-
-
Instrument Setup:
-
Cool the EPR cavity to the desired temperature (often liquid nitrogen temperature, 77 K).
-
Insert the frozen sample into the cavity.
-
Tune the microwave bridge to the resonant frequency of the cavity.
-
-
Data Acquisition:
-
Set the appropriate spectrometer parameters, including the microwave power, modulation amplitude, and magnetic field sweep range.
-
Acquire the EPR spectrum. The spectrum is typically recorded as the first derivative of the absorption.[22]
-
Save the data.
-
5.3. Data Interpretation
The interpretation of an EPR spectrum involves analyzing the g-values, hyperfine splitting patterns, and lineshapes.
-
g-Values: For an isotropic system, a single g-value is observed. For an anisotropic system (e.g., a frozen solution), different g-values (gx, gy, gz) will be observed corresponding to the different orientations of the molecule with respect to the magnetic field.[7] The pattern of g-values provides information about the symmetry of the complex.
-
Hyperfine Splitting: The number of lines in a hyperfine splitting pattern is given by 2nI + 1, where n is the number of equivalent nuclei and I is the nuclear spin. The magnitude of the splitting (the hyperfine coupling constant, A) is related to the distance and bonding interaction between the unpaired electron and the nucleus.
-
Spectral Simulation: Due to the complexity of anisotropic EPR spectra, computer simulation is often necessary to extract accurate g-values and hyperfine coupling constants.[16]
5.4. Visualization of EPR Principles
Sources
- 1. mmrc.caltech.edu [mmrc.caltech.edu]
- 2. verichek.net [verichek.net]
- 3. gmi-inc.com [gmi-inc.com]
- 4. kbcc.cuny.edu [kbcc.cuny.edu]
- 5. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]
- 12. azooptics.com [azooptics.com]
- 13. web.vu.lt [web.vu.lt]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 18. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 19. Case Studies: Breakthrough Research Using EPR to Study Transition Metal Complexes [ciqtekglobal.com]
- 20. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]
- 21. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 22. saif.iitb.ac.in [saif.iitb.ac.in]
Troubleshooting & Optimization
Technical Support Center: Purification of Bis(1-methyl-1H-pyrazol-5-yl)methanamine
Welcome to the technical support center for the purification of bis(1-methyl-1H-pyrazol-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this compound. The methodologies described herein are based on established principles for the purification of pyrazole derivatives and basic amines, tailored to the specific structural features of this compound.
Understanding the Compound and Potential Impurities
This compound is a unique molecule featuring two pyrazole rings linked by a methylene amine group. Its purification can be challenging due to the presence of a basic amine functional group and the potential for several types of impurities arising from its synthesis. A plausible synthetic route involves the reductive amination of bis(1-methyl-1H-pyrazol-5-yl)methanone.
Common Impurities to Consider:
-
Unreacted Starting Materials: Bis(1-methyl-1H-pyrazol-5-yl)methanone, 1-methylpyrazole.
-
Reaction Intermediates: The corresponding imine intermediate.
-
Byproducts: Bis(1-methyl-1H-pyrazol-5-yl)methanol, formed from the reduction of the ketone starting material.
-
Reagents: Excess reducing agents or catalysts.
Purification Strategy Selection
The choice of purification method will depend on the scale of the reaction, the nature of the impurities, and the desired final purity. A general workflow for purification is outlined below.
Troubleshooting Guide and FAQs
Method 1: Acid-Base Extraction
Due to its basic amine group, acid-base extraction is a powerful first-line purification technique to separate the target compound from neutral or acidic impurities.
Frequently Asked Questions (FAQs):
-
Q1: What is the general principle of acid-base extraction for this compound?
-
A1: The crude product is dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane). This solution is then washed with an aqueous acid (e.g., 1M HCl). The basic amine is protonated and dissolves in the aqueous layer, while neutral impurities (like unreacted ketone or the alcohol byproduct) remain in the organic layer. The layers are separated, and the aqueous layer is basified (e.g., with 2M NaOH) to deprotonate the amine, which can then be re-extracted into an organic solvent.
-
-
Q2: My compound seems to be partially staying in the organic layer during the acid wash. What's happening?
-
A2: This could be due to several factors:
-
Insufficient Acid: Ensure you are using a sufficient molar excess of acid to protonate all of the amine.
-
Inadequate Mixing: Gently invert the separatory funnel for several minutes to ensure thorough mixing of the aqueous and organic phases.[1] Vigorous shaking can lead to emulsions.[1]
-
Compound Solubility: If your protonated compound has some solubility in the organic solvent, multiple extractions with the aqueous acid may be necessary.
-
-
-
Q3: An emulsion has formed at the interface. How can I break it?
-
A3: Emulsions are common when dealing with amines. To break an emulsion, you can try:
-
Adding a small amount of brine (saturated NaCl solution).
-
Allowing the separatory funnel to stand for a longer period.
-
Filtering the mixture through a pad of celite.
-
Gently swirling the mixture instead of vigorous shaking.[1]
-
-
Troubleshooting Guide: Acid-Base Extraction
| Issue | Possible Cause | Solution |
| Low recovery of product | Incomplete extraction from the organic phase. | Perform multiple extractions with the aqueous acid. Check the pH of the aqueous layer to ensure it is sufficiently acidic. |
| Incomplete re-extraction after basification. | Ensure the aqueous layer is sufficiently basic (pH > 10) before re-extracting with the organic solvent. Use a larger volume or multiple portions of the organic solvent for re-extraction. | |
| Product is still impure | Neutral impurities are being carried over. | This can happen if an emulsion is not fully broken. After the initial acid extraction, consider a back-wash of the acidic aqueous layer with a fresh portion of organic solvent. |
| Acidic impurities are co-extracting. | While less likely for this synthesis, if acidic impurities are present, they will be deprotonated during the final basification step and may be extracted with your product. Consider an initial wash of the crude organic solution with a mild base (e.g., saturated sodium bicarbonate solution) before the acid wash. |
Method 2: Column Chromatography
Column chromatography is a high-resolution technique suitable for separating compounds with similar polarities. For this compound, special considerations for its basic nature are necessary.
Frequently Asked Questions (FAQs):
-
Q1: My compound is streaking or tailing on the silica gel TLC plate. Why is this happening and how can I fix it?
-
A1: The basic amine group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.[1] To mitigate this, you can:
-
-
Q2: What is a good starting solvent system for column chromatography?
-
A2: A good starting point is a mixture of a non-polar and a polar solvent. For this compound, a gradient of ethyl acetate in hexanes or dichloromethane in methanol would be appropriate.[3] For basic compounds, adding a small amount of triethylamine to the mobile phase is often beneficial.[1][2] Develop the solvent system using TLC first to achieve a retention factor (Rf) of around 0.2-0.3 for your target compound.
-
-
Q3: The compound is not eluting from the column, even with a highly polar solvent system.
-
A3: This suggests strong, possibly irreversible, adsorption to the silica gel.[1] This is a common issue with basic compounds on acidic stationary phases.
-
Ensure you have added a basic modifier to your eluent.
-
If the compound is still retained, you may need to switch to a different stationary phase like alumina or consider reversed-phase chromatography.[1]
-
-
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent polarity using TLC. A shallower gradient during elution can improve separation.[4] |
| Column overloading. | The amount of crude material should be about 1-5% of the mass of the stationary phase.[1] | |
| Compound Degradation | The compound is unstable on the acidic silica gel. | Deactivate the silica with triethylamine or switch to a neutral stationary phase like alumina.[1][2] |
| Tailing Peaks | Strong interaction with the stationary phase. | Add a basic modifier (e.g., 0.5% triethylamine) to the eluent.[1] |
Method 3: Crystallization / Salt Formation
If the purified amine is a solid, recrystallization is an excellent final purification step. Alternatively, forming a salt of the amine can facilitate crystallization and purification.
Frequently Asked Questions (FAQs):
-
Q1: What solvents are suitable for recrystallizing this compound?
-
Q2: My compound is an oil. Can I still use crystallization?
-
A2: If the free base is an oil, you can attempt to form a crystalline salt. Dissolve the oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add an acid (e.g., HCl in ether, oxalic acid in ethanol) dropwise. The resulting salt may precipitate as a crystalline solid, which can then be collected by filtration.[6]
-
-
Q3: I'm trying to recrystallize my compound, but it's "oiling out" instead of forming crystals.
-
A3: "Oiling out" occurs when the solution becomes supersaturated before the temperature is low enough for crystal lattice formation.[1] To prevent this:
-
Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly.
-
Try a different recrystallization solvent or a co-solvent system.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
-
Troubleshooting Guide: Crystallization
| Issue | Possible Cause | Solution |
| No crystals form | Solution is not saturated. | Evaporate some of the solvent to increase the concentration. |
| Compound is highly soluble even at low temperatures. | Cool the solution to a lower temperature (ice bath or refrigerator). Change to a solvent in which the compound is less soluble.[1] | |
| "Oiling out" | Solution is supersaturated or cooled too quickly. | Add more hot solvent and allow for slower cooling. Use a co-solvent system.[1] |
| Crystals are impure | Impurities are co-crystallizing. | Ensure the solution is not cooled too rapidly. A second recrystallization may be necessary. |
Summary of Recommended Purification Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude product in ethyl acetate (10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M HCl (3 x 10 mL per gram of crude material).
-
Combine the aqueous layers and wash with a fresh portion of ethyl acetate (10 mL).
-
Cool the aqueous layer in an ice bath and basify to pH > 10 by the slow addition of 2M NaOH.
-
Extract the product from the basified aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Flash Column Chromatography (with basic modifier)
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes + 0.5% triethylamine).
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dry sample onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity (e.g., from 5% to 50% ethyl acetate in hexanes, maintaining 0.5% triethylamine throughout).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
References
- Google Patents. (n.d.). Process for the purification of pyrazoles. DE102009060150A1.
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles. WO2011076194A1.
-
National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]
-
PubChem. (n.d.). (1-Methyl-1H-pyrazol-5-yl)methanamine. Retrieved from [Link]
-
IJTSRD. (2022, July 15). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]
-
Edusprouts. (2011, November 12). Lab Report on synthesis of the bidentate ligand bis(pyrazolyl)methane (bpm) and its substitution reaction with molybdenum hexacarbonyl. Retrieved from [Link]
-
CompTox Chemicals Dashboard. (n.d.). 1-(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of bis (pyrazole-5-ols) (6b). Retrieved from [Link]
-
ResearchGate. (2025, August 9). ChemInform Abstract: Synthesis of 3-Aminomethyl-Substituted Pyrazoles and Isoxazoles. Retrieved from [Link]
-
Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
ACS Publications. (2016, May 3). Silver(I) and Thioether-bis(pyrazolyl)methane Ligands. Retrieved from [Link]
-
De Gruyter. (2021, October 29). Chiral bis(pyrazolyl)methane copper(I) complexes and their application in nitrene transfer reactions. Retrieved from [Link]
-
ACS Publications. (2016, May 9). Silver(I) and Thioether-bis(pyrazolyl)methane Ligands: The Correlation between Ligand Functionalization and Coordination Polymer Architecture. Retrieved from [Link]
-
Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
-
Scribd. (n.d.). Syntheses of Tris (Pyrazolyl) Methane Ligands and ( (Tris (Pyrazolyl) Methane) MN (CO) 3 ) SO3 CF3 Complexes: Comparison of Ligand Donor Properties. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
Chemistry Researches. (n.d.). The synthesis of 4,4´-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s using boric acid aqueous solution system. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s derivatives using Alum. Retrieved from [Link]
-
Scilit. (2026, January 22). Recent advances in carbonyl infused bis-pyrazoles: relevance, synthetic developments and biological significance. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
PMC. (2022, January 4). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Retrieved from [Link]
-
National Library of Medicine. (2025, April 30). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. Retrieved from [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
-
MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Retrieved from [Link]
-
Journal of the Chemical Society, Dalton Transactions. (n.d.). New functionalized bis(pyrazol-1-yl)methane ligands. Synthesis, spectroscopic characterization of early and late transition metal complexes containing a functionalized N,N or P,P-chelate bis(5-diphenylphosphinopyrazol-1-yl)methane ligand. Retrieved from [Link]
Sources
Technical Support Center: Recrystallization of Pyrazole-Based Compounds
Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: PYR-CRYST-001 Subject: Optimization of isolation, purity, and solid-state form for pyrazole derivatives.
Introduction
Welcome to the technical support hub. Pyrazole derivatives present unique challenges in crystallization due to their amphoteric nature (acting as both hydrogen bond donors and acceptors) and their high propensity for polymorphism and "oiling out" (Liquid-Liquid Phase Separation).
This guide moves beyond basic textbook procedures. It is designed to troubleshoot the specific physicochemical behaviors of the pyrazole scaffold, such as
Module 1: Solvent System Selection
User Query: I am screening solvents for a new pyrazole N-oxide intermediate. Standard solvents (Hexane/EtOAc) are failing. Where should I start?
Technical Response: Pyrazoles are often too polar for non-polar hydrocarbons and too soluble in chlorinated solvents to crystallize effectively. You must exploit the specific hydrogen-bonding capabilities of the pyrazole ring.
Recommended Solvent Library
The following table summarizes solvent systems specifically validated for pyrazole scaffolds:
| Solvent System | Role | Application Context | Technical Note |
| Ethanol (EtOH) | Primary | General Recrystallization | Excellent for unsubstituted pyrazoles; disrupts intermolecular H-bonds. |
| Isopropanol (IPA) | Primary | Scale-up / Polymorph Control | Slower evaporation rate than EtOH; promotes stable thermodynamic forms. |
| Ethyl Acetate (EtOAc) | Primary | Intermediate Polarity | Best for N-alkylated pyrazoles which lack the NH donor. |
| EtOH : Water (80:20) | Binary | Anti-solvent Precipitation | Standard Protocol: Dissolve in hot EtOH, add water until turbid. |
| Toluene | Co-solvent | Aromatic Stacking | Use only if the pyrazole has aryl substituents (e.g., phenyl-pyrazoles) to induce |
| Methanol : MTBE | Binary | High Purity Isolation | MTBE acts as a mild anti-solvent; effective for removing baseline impurities. |
Critical Insight: For N-unsubstituted pyrazoles (
), avoid pure aprotic acceptors (like Acetone or DMF) as single solvents; they form strong solvates that are difficult to dry. Use protic donors (Alcohols) to compete with self-association.
Module 2: Troubleshooting "Oiling Out" (LLPS)
User Query: My product separates as a yellow oil at the bottom of the flask upon cooling, rather than forming crystals. How do I fix this?
Technical Response: "Oiling out" or Liquid-Liquid Phase Separation (LLPS) occurs when the metastable zone width (MSZW) is too wide, or the melting point of the solvated impurity is lower than the crystallization temperature. This is the most common failure mode in pyrazole chemistry.
The "Oiling Out" Remediation Workflow
Do not discard the oil. Follow this loop to force nucleation.
Figure 1: Decision matrix for resolving Liquid-Liquid Phase Separation (Oiling Out).
Detailed Protocol: The "Cloud Point" Seeding Technique
-
Re-dissolve: Heat the mixture until the oil phase fully dissolves into the supernatant.
-
Equilibrate: Cool slowly until the solution is just above the temperature where oiling previously occurred.
-
Seed: Add 0.1 wt% of pure seed crystals.
-
No seed available? Scratch the glass wall vigorously or withdraw a drop, let it evaporate on a spatula to form a crust, and re-introduce it.
-
-
Isothermal Hold: Hold the temperature constant for 30-60 minutes. Allow the oil droplets to nucleate on the seed surface rather than coalescing.
-
Cool: Only after a visible slurry forms, resume cooling.
Module 3: Advanced Purification (Salt Formation Strategy)
User Query: Recrystallization isn't removing the colored impurities. Chromatography is too expensive for this scale.
Technical Response:
Pyrazoles are weak bases (
Protocol: Acid-Base Swing Crystallization
Applicability: Pyrazoles with basic nitrogen (N-unsubstituted or alkylated).
-
Salt Formation:
-
Dissolve crude pyrazole in Ethanol or Ethyl Acetate .
-
Add 1.1 equivalents of anhydrous acid (e.g., HCl in dioxane, or Oxalic acid).
-
Result: The Pyrazolium salt usually precipitates immediately, leaving non-basic impurities in the mother liquor.
-
-
Filtration:
-
Filter the salt and wash with cold EtOAc.
-
-
Neutralization (The Release):
-
Suspend the salt in water/DCM biphasic mixture.
-
Adjust pH to ~9-10 using
or . -
Separate the organic layer, dry, and evaporate.[1]
-
Why this works: Most colored organic impurities are neutral and will not crystallize with the acid, remaining in the filtrate during step 2.
Module 4: Polymorph Control
User Query: My XRD patterns are inconsistent between batches. How do I ensure I have the stable thermodynamic form?
Technical Response: Pyrazoles are notorious for polymorphism. Rapid cooling (kinetic control) often yields metastable forms. To ensure batch-to-batch consistency, you must perform a Slurry Conversion .
Slurry Conversion Protocol
This process utilizes Ostwald Ripening to convert all metastable forms to the most thermodynamically stable form.
-
Preparation: Create a saturated suspension of the pyrazole in a solvent where it has low solubility (e.g., Water, Heptane, or cold IPA).
-
Agitation: Stir the slurry at room temperature (or slightly elevated, e.g., 40°C) for 24 to 48 hours .
-
Mechanism: The more soluble (metastable) crystals will dissolve, and the less soluble (stable) crystals will grow.
-
Validation: Filter and analyze via pXRD (Powder X-Ray Diffraction). The pattern should stabilize and match the reference standard.
References
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Royal Society of Chemistry. (2025). Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials. Retrieved from [Link]
Sources
Technical Support Center: Bis(pyrazolyl)methane Synthesis
This guide functions as a specialized Technical Support Center for researchers synthesizing bis(pyrazolyl)methane (BPM) ligands. It synthesizes established protocols with field-proven troubleshooting strategies, adhering to the E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) framework.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Phase Transfer & Condensation Protocols
Core Synthesis Workflow
The synthesis of bis(pyrazolyl)methanes typically follows one of two primary pathways: Nucleophilic Substitution (Phase Transfer Catalysis) or Acid-Catalyzed Condensation . The choice depends heavily on the substituents on the pyrazole ring.
Workflow Visualization
The following diagram outlines the decision logic and critical control points for the synthesis.
Figure 1: Decision matrix for selecting the optimal synthetic route based on pyrazole substitution patterns.
Troubleshooting Guide (Q&A)
Module A: Reaction Stalling & Yield Issues
Q1: My reaction using Dichloromethane (DCM) and KOH has stalled at 50% conversion after 48 hours. Adding more base didn't help. What is wrong?
Diagnosis: This is a classic Phase Transfer Catalysis (PTC) failure . The reaction relies on the deprotonated pyrazolate anion transferring from the solid/aqueous base phase into the organic DCM phase to displace the chloride. The Fix:
-
Catalyst Poisoning/Degradation: Tetrabutylammonium bromide (TBAB) can degrade under prolonged heating with strong bases (Hofmann elimination). Add a fresh equivalent of TBAB (5 mol%) and resume reflux.
-
Agitation Dynamics: This is a heterogeneous mixture. Magnetic stirring is often insufficient for larger scales (>5g). Switch to mechanical stirring to maximize the interfacial surface area.
-
Solvent Volume: DCM acts as both solvent and reagent. Ensure you are using a vast excess (at least 10-20 equivalents relative to pyrazole) to drive the kinetics [1].
Q2: I am trying to synthesize a bis(pyrazolyl)methane using a bulky 3,5-di-tert-butylpyrazole, but I only get the mono-substituted product.
Diagnosis: Steric hindrance is preventing the second attack. The intermediate (chloromethyl-pyrazole) is formed, but the second pyrazole cannot access the electrophilic carbon. The Fix:
-
Switch Method: Abandon the DCM/PTC route. Use the Modified Peterson Rearrangement or Acid-Catalyzed Condensation with paraformaldehyde.
-
Protocol: Reflux the pyrazole with paraformaldehyde in toluene with a catalytic amount of p-toluenesulfonic acid (pTSA). The higher temperature of toluene (110°C vs DCM's 40°C) helps overcome the activation energy barrier imposed by the bulky tert-butyl groups [2].
Module B: Regioselectivity (The Isomer Problem)
Q3: When reacting 3-methylpyrazole with DCM, I see multiple spots on TLC. I need the 1,1'-bis(3-methyl) isomer. How do I control this?
Diagnosis: 3-substituted pyrazoles exist in tautomeric equilibrium. Alkylation can occur at either nitrogen, leading to three potential isomers:
-
3,3'-isomer: (Thermodynamically favored, less sterically hindered).
-
3,5'-isomer: (Asymmetric).
-
5,5'-isomer: (Kinetically disfavored, high steric clash).
The Fix:
-
Thermodynamic Control: Run the reaction under vigorous reflux for a longer duration (72h+). The reaction is reversible to some extent; the system will funnel toward the sterically least crowded 3,3'-isomer (where the methyl groups are distal to the methylene bridge) [3].
-
Solvent Choice: Avoid polar aprotic solvents (like DMF) if you want the 3,3' isomer, as they can stabilize the transition states for the 5-position attack. Stick to DCM/Base conditions which generally favor the 3,3' product due to steric screening.
Module C: Purification Nightmares
Q4: My crude product is a viscous, dark oil that refuses to crystallize. Column chromatography is difficult due to streaking.
Diagnosis: Bis(pyrazolyl)methanes are often low-melting solids or oils when impure. They are weak bases, which allows for a "chemo-selective" purification trick. The Fix: The Acid-Salt Precipitation Protocol Instead of chromatography, use the basicity of the pyrazole nitrogens:
-
Dissolve the crude oil in a minimal amount of Ethanol or Acetone.
-
Add concentrated HCl (or ethereal HCl) dropwise. The bis-hydrochloride salt is usually highly crystalline and insoluble in organic solvents.
-
Filter the white precipitate. Impurities (unreacted pyrazole, tar) remain in the filtrate.
-
Neutralize: Resuspend the salt in water, neutralize with aqueous Na₂CO₃, and extract with DCM. Evaporate to yield the pure free base [4].
Comparative Data: Method Selection
| Parameter | Method A: PTC (DCM/KOH) | Method B: Condensation (HCHO/H+) | Method C: Microwave Assisted |
| Primary Reagent | Dichloromethane | Paraformaldehyde / Aldehydes | DCM or Chloroform |
| Reaction Time | 24 - 96 Hours | 4 - 12 Hours | 10 - 30 Minutes |
| Yield (Typical) | 40 - 65% | 70 - 90% | 80 - 95% |
| Regioselectivity | High (Favors 3,3') | Moderate | Variable |
| Scalability | High (Kg scale possible) | Medium | Low (Vessel limited) |
| Best For | Unsubstituted / Simple Pyrazoles | Bulky / Aryl-substituted Pyrazoles | Rapid Screening |
Detailed Experimental Protocol (Standard PTC)
Objective: Synthesis of Bis(3,5-dimethylpyrazolyl)methane.
-
Setup: Equip a 500 mL 3-neck round bottom flask with a mechanical stirrer (critical) and a reflux condenser.
-
Charging: Add 3,5-dimethylpyrazole (100 mmol), Tetrabutylammonium bromide (TBAB) (5 mmol), and powdered KOH (400 mmol).
-
Solvent Addition: Add Dichloromethane (DCM) (150 mL). Note: DCM serves as reagent and solvent.
-
Reaction: Heat to mild reflux (40-45°C). Stir vigorously (400+ RPM).
-
Checkpoint: Monitor by TLC (Silica, 5% MeOH in DCM). Look for the disappearance of the starting pyrazole spot.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (KBr, excess KOH).
-
Wash the filtrate with water (2 x 50 mL) to remove residual base/catalyst.
-
Dry organic layer over anhydrous MgSO₄.
-
-
Purification: Evaporate DCM. If solid, recrystallize from Hexane/Ethyl Acetate. If oil, proceed to Acid-Salt Precipitation (See Q4).
References
-
Trofimenko, S. (1993). Imperial Chemistry: The Scorpionates. Chemical Reviews.
-
Pettinari, C., et al. (2021). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules.
-
Zare, A., & Oraki, M. (2023).[1] Fabrication of a novel organic-inorganic hybrid nanocatalyst and its application for the synthesis of bis(pyrazolyl)methanes. Iranian Journal of Catalysis.
-
Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1).
Sources
stability issues with bis(pyrazolyl)methane metal complexes
Technical Support Center: Stability Optimization for Bis(pyrazolyl)methane (BPM) Frameworks
Welcome to the BPM Ligand Support Hub
Subject: Troubleshooting Stability, Speciation, and Degradation in Bis(pyrazolyl)methane Metal Complexes. Ticket ID: BPM-STAB-2024 Assigned Specialist: Senior Application Scientist, Inorganic Synthesis Division.
Overview: Bis(pyrazolyl)methanes (BPMs) are the "carbon-scorpionate" analogues to the widely used tris(pyrazolyl)borates (Tp). While BPMs offer superior hydrolytic stability compared to the boron-nitrogen bond in Tp ligands, they introduce unique challenges regarding methylene bridge acidity , ligand redistribution (scrambling) , and steric-driven lability .
This guide addresses the three most common failure modes reported by our users.
Module 1: Ligand Redistribution & "Scrambling"
The Symptom:
"I reacted 1 equivalent of BPM ligand with my metal salt to make the
mono-ligand species, but NMR shows a mixture of free ligand,, and unreacted metal."
The Root Cause:
This is a thermodynamic equilibrium issue known as Ligand Scrambling . Unlike the tridentate Tp ligands which form rigid
Troubleshooting Protocol:
| Variable | Diagnostic Check | Corrective Action |
| Steric Bulk | Is R3 = H or Me? | High Risk. Small R-groups favor |
| Counter-Ion | Is the anion non-coordinating ( | Non-coordinating anions leave open coordination sites, encouraging a second ligand to bind. Use coordinating anions (Cl⁻, Br⁻, OAc⁻) to block the 3rd and 4th sites. |
| Solvent | Is the solvent coordinating (MeCN, DMSO)? | Coordinating solvents compete with the ligand, lowering the formation constant ( |
Visual Logic: Steric Selection Workflow
Caption: Decision matrix for selecting pyrazole substituents (R3) to control metal-ligand stoichiometry and prevent scrambling.
Module 2: Methylene Bridge Acidity & Decomposition
The Symptom:
"My complex decomposes in basic media, or I see unexpected 'heteroscorpionate' species forming during catalysis."
The Root Cause:
The central methylene protons (
-
Deprotonation: Strong bases (or even mild bases with active metals) can deprotonate the bridge, forming a methanide anion.
-
Oxidative Degradation: Once deprotonated, the methanide is highly susceptible to oxidation or nucleophilic attack, leading to ligand fragmentation.
FAQ: How do I prevent bridge-mediated failure?
-
Q: Can I use BPM complexes in catalytic cycles requiring alkoxides (e.g., NaOtBu)?
-
A: Proceed with caution. If your metal center is highly Lewis acidic (e.g., Zn(II), Cu(II)), it acidifies the bridge protons further. You must use 3,3'-disubstituted ligands to sterically protect the bridge, or switch to a ligand where the bridge is already functionalized (e.g., bis(pyrazolyl)acetic acid derivatives) to remove the acidic protons [1].
-
-
Q: I see a color change from Blue to Green in my Copper-BPM reaction. Is this oxidation?
-
A: It is likely Solvolysis/Ligand Displacement . In the presence of water or alcohols, the labile Cu-N bond can break. Unlike the B-N bond in Tp ligands, the C-C bridge is stable to hydrolysis, but the metal-ligand bond is not. The color change often indicates the displacement of BPM by solvent molecules (solvolysis) rather than ligand degradation [2].
-
Module 3: Experimental Validation Protocols
To ensure your complex is stable and pure, do not rely solely on elemental analysis. You must validate the solution integrity of the species.
Protocol A: The "Dilution Test" for Speciation Stability
Purpose: To determine if your complex dissociates or scrambles at low concentrations (relevant for catalysis).
-
Prepare Stock: Dissolve complex in dry
(10 mM). -
Baseline NMR: Acquire
NMR at 298K. Note the shift of the methylene bridge protons ( 6.0–7.0 ppm). -
Dilution: Dilute an aliquot to 1 mM.
-
Observation:
-
Stable: Chemical shifts remain identical.
-
Unstable: New peaks appear (free ligand or solvent-coordinated species).
-
Fix: If unstable, your binding constant (
) is too low. Add a non-coordinating cation (e.g., ) to abstract halides and increase metal electrophilicity, or increase ligand steric bulk.
-
Protocol B: The "Bridge Integrity" Assay
Purpose: To confirm the methylene bridge has not been deprotonated or oxidized.
-
Deuterium Exchange: Dissolve ligand/complex in
-DMSO. -
Addition: Add 1 equivalent of
and a catalytic amount of base (e.g., ). -
Monitor: Watch the methylene signal by NMR over 4 hours.
-
Result: Loss of intensity in the
signal indicates H/D exchange. -
Implication: If exchange is rapid, the bridge is chemically accessible and reactive. This ligand is unsuitable for basic catalysis .
-
Visual Troubleshooting Guide: Instability Diagnosis
Caption: Diagnostic flow for identifying the root cause of BPM complex instability.
References
-
Reger, D. L. (2005).[1] "Semirigid, Nitogen-Centered Tripodal Ligands: The Third Generation of Tris(pyrazolyl)methane Derivatives." Comments on Inorganic Chemistry.
-
Pettinari, C., et al. (2004). "Copper(I) and copper(II) complexes with bis(pyrazol-1-yl)methane ligands."[2][3] Dalton Transactions.[4]
-
Bigmore, H., et al. (2000). "Synthesis of new bulky bis(pyrazolyl)methane carboxylate (heteroscorpionate) ligands." Dalton Transactions.[4]
-
Trofimenko, S. (1993). "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands." (Contextual comparison for BPM stability).
Sources
- 1. thekeep.eiu.edu [thekeep.eiu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new bulky bis(pyrazolyl)methane carboxylate (heteroscorpionate) ligands and their complexes with iron, manganese and nickel - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
optimizing reaction conditions for multicomponent pyrazole synthesis
Technical Support Center: Optimization of Multicomponent Pyrazole Synthesis
Topic: Optimizing Reaction Conditions for Multicomponent Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Format: Technical Guide, Troubleshooting Protocols, and Interactive Q&A
Introduction: The Pyrazole Challenge
Pyrazole scaffolds are ubiquitous in pharmacology (e.g., Celecoxib, Rimonabant), yet their synthesis via Multicomponent Reactions (MCRs) often suffers from three critical failure points: regioselectivity collapse , intermediate stalling (Knoevenagel vs. Michael addition competition), and "oiling out" during workup.
This guide moves beyond basic textbook procedures to address the specific kinetic and thermodynamic controls required for high-yield, regioselective synthesis. We focus primarily on the 4-component synthesis of dihydropyrano[2,3-c]pyrazoles (a dominant MCR class) and the regioselective control of Knorr-type condensations .
Module 1: The Chemistry Engine (Mechanism & Workflow)
To troubleshoot, one must first visualize the invisible competition between reaction pathways. The synthesis of dihydropyrano[2,3-c]pyrazoles typically involves four components: an aldehyde, malononitrile, a
The Cascade Logic:
-
Cycle A (Knoevenagel): Aldehyde + Malononitrile
Arylidenemalononitrile (intermediate). -
Cycle B (Knorr-like): Hydrazine +
-ketoester Pyrazolone (in situ). -
Convergence (Michael Addition): Pyrazolone attacks Arylidenemalononitrile.
-
Termination: Intramolecular cyclization (tautomerization driven).
Visualization: The following diagram maps the convergence of these cycles. If your reaction stalls, identify which branch (Cycle A or B) is failing.
Caption: Convergence of Knoevenagel and Knorr cycles in 4-component pyranopyrazole synthesis.
Module 2: Optimized Protocol (Green Aqueous Media)
Why this protocol? Organic solvents often lead to difficult column chromatography separations. Using water/ethanol mixtures with a catalytic surfactant or hydrotrope forces the product to precipitate upon cooling, ensuring a filtration-based workup (Self-Validating System).
Reagents:
-
Aryl aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Catalyst: Sodium Benzoate (10 mol%) or Piperidine (drops)
-
Solvent: Water:Ethanol (4:1 ratio) – Critical for precipitation.
Step-by-Step:
-
Pre-activation: Dissolve aldehyde and malononitrile in the solvent mixture. Stir for 5 mins at RT to initiate Knoevenagel condensation (Solution turns milky/yellow).
-
Addition: Add ethyl acetoacetate and hydrazine hydrate sequentially.
-
Energy Input: Reflux at 80°C for 20–40 minutes.
-
Isolation: Cool the reaction mixture to 4°C (ice bath). The pyranopyrazole will precipitate as a solid.[4]
-
Purification: Filter and wash with ice-cold water/ethanol (9:1). Recrystallize from hot ethanol if necessary.
Module 3: Troubleshooting & Optimization Guides
Scenario A: "I have low yields and a sticky oil."
Root Cause: Incomplete cyclization or "Oiling Out" effect where the product traps impurities in a non-crystalline phase.
| Variable | Adjustment | Scientific Rationale |
| Solvent System | Switch to EtOH:H₂O (1:1) or PEG-400 . | Water induces the hydrophobic effect, forcing the organic product to aggregate and crystallize. PEG-400 acts as a phase-transfer catalyst and stabilizer. |
| Catalyst Loading | Increase base load (e.g., Piperidine) to 15-20 mol% . | The Knoevenagel step is reversible. Higher basicity drives the equilibrium forward toward the Michael acceptor. |
| Temperature | Increase to Reflux (80-100°C) . | The final intramolecular cyclization (O-attack on nitrile) has a high activation energy barrier. Room temp reactions often stall at the Michael adduct. |
Scenario B: "I am getting the wrong Regioisomer."
Context: This usually occurs in 2-component or 3-component reactions involving unsymmetrical 1,3-diketones and hydrazines (The Knorr component).
The Problem: Hydrazine can attack either carbonyl C1 or C3.[6] The Fix: Use Fluorinated Alcohols (TFE or HFIP).
Mechanism of Correction: Fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) are strong Hydrogen Bond Donors (HBD). They selectively coordinate to the most basic carbonyl oxygen, effectively "deactivating" it or increasing the steric bulk around it, forcing the hydrazine to attack the other position.
Regioselectivity Workflow:
Caption: Solvent-controlled regioselectivity switch using fluorinated alcohols.
Module 4: Frequently Asked Questions (FAQs)
Q1: My reaction turns dark red/tarry immediately. What happened?
-
Diagnosis: Oxidation of hydrazine or polymerization of the aldehyde.
-
Fix: Hydrazines (especially phenylhydrazine) are air-sensitive. Conduct the reaction under Nitrogen (
) atmosphere . If using aliphatic aldehydes, they may be undergoing self-aldol condensation; lower the temperature or add the aldehyde slowly to the mixture.
Q2: Can I use microwave irradiation for this synthesis?
-
Answer: Yes, and it is highly recommended.
-
Protocol: Microwave synthesis at 100–120°C for 5–10 minutes in Ethanol typically doubles the yield compared to conventional heating. The rapid heating profile prevents the degradation of the sensitive Knoevenagel intermediate.
Q3: How do I separate the 1,3-isomer from the 1,5-isomer if I can't use HFIP?
-
Answer: If synthesis control fails, rely on solubility differences . The 1,5-isomer is generally more polar due to the proximity of the N-lone pair to substituents. Use Flash Chromatography with a gradient of Hexane:EtOAc. In many cases, the symmetrical isomer (often 1,3) will crystallize more readily from cold ethanol.
References
-
Mali, J. R., et al. (2025). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI Molecules. Link
-
BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem Application Notes. Link
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link
-
Shaabani, A., et al. (2009).[7] Synthesis of Fully Substituted Pyrano[2,3-c]pyrazole Derivatives via a Multicomponent Reaction. Tetrahedron Letters. Link
-
Bora, P. P., et al. (2013).[8] Lipase from Aspergillus niger: A Green Catalyst for Multicomponent Pyrazole Synthesis. ResearchGate/Journal of Biocatalysis. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
Technical Support Case #MP-5592: Separation Strategies for Methyl Pyrazole Isomers
The following technical guide is structured as a Tier 3 Engineering Support Response from the "Heterocycle Separation Center of Excellence." It prioritizes actionable, high-level troubleshooting over generic textbook definitions.
Status: Resolved
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting isolation protocols for 3(5)-methylpyrazole and
Executive Summary & Triage
We frequently receive inquiries regarding "inseparable peaks" or "shifting ratios" of methyl pyrazoles. Before proceeding with physical separation, you must diagnose the chemical nature of your isomer pair.
The "Ghost Isomer" Warning (Crucial):
If you are attempting to separate 3-methylpyrazole from 5-methylpyrazole (where the nitrogen is unsubstituted, N-H), stop immediately . These are tautomers, not distinct separable isomers under standard conditions. They exist in dynamic equilibrium (
-
Solution: You must derivatize (e.g.,
-methylation) to lock the structure into stable 1,3- or 1,5-regioisomers before separation.
If you are separating 1,3-dimethylpyrazole (1,3-DMP) from 1,5-dimethylpyrazole (1,5-DMP) , proceed to Module 2 .
Module 1: The Tautomer Trap (3- vs. 5-methylpyrazole)
User Symptom: "I see a single broad peak in NMR/HPLC, or two peaks that coalesce upon heating. I cannot isolate the 3-methyl from the 5-methyl form."
Root Cause Analysis
The proton on the pyrazole nitrogen is labile. It hops between
-
Structure A: 3-methyl-1H-pyrazole
-
Structure B: 5-methyl-1H-pyrazole
In solution, these are the same chemical entity. The equilibrium constant (
Corrective Workflow
To "separate" them, you must chemically lock the tautomer by substituting the proton with a non-labile group (Alkyl, Acyl, etc.).
Module 2: Separating N-Methylated Regioisomers (1,3-DMP vs. 1,5-DMP)
User Symptom: "I methylated 3-methylpyrazole and obtained a mixture of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole. How do I separate them?"
These are distinct, stable molecules. Separation is viable via Rectification (Distillation) or Chromatography .
Strategy A: Fractional Distillation (Scalable)
This is the preferred method for multi-gram to kilogram scales.
Thermodynamic Data:
-
1,3-Dimethylpyrazole (1,3-DMP): Boiling Point
[2]. -
1,5-Dimethylpyrazole (1,5-DMP): Boiling Point
[3].
Mechanism:
1,3-DMP is the more volatile component (
Protocol:
-
Equipment: Vacuum distillation setup with a Vigreux column (minimum 15-20 cm effective height) or a packed column (Fenske helices).
-
Pressure: Reduce pressure to ~20-30 mmHg to prevent thermal degradation/discoloration.
-
Fraction Collection:
-
Fraction 1 (Low Temp): Enriched 1,3-DMP.
-
Intermediate: Mixed fraction (recycle).
-
Fraction 2 (High Temp): Enriched 1,5-DMP.
-
Strategy B: Chromatographic Separation (Analytical/Prep)
For high-purity isolation (>99.5%) or small scales.
Stationary Phase Selection:
-
Reverse Phase (C18): Standard. The 1,5-isomer is generally less polar due to the "masking" of the nitrogen lone pair by the adjacent methyl group (steric hindrance), often leading to longer retention times compared to 1,3-DMP in RP-HPLC, though pH plays a massive role.
-
Normal Phase (Silica): 1,3-DMP is more basic and interacts stronger with silanols. 1,5-DMP elutes first.
Troubleshooting Co-elution:
If peaks overlap, adjust the pH. Pyrazoles are weak bases (
-
Fix: Use 0.1% Formic Acid or Phosphate Buffer (pH 3.0). Protonating the nitrogens amplifies the hydrophobicity difference between the isomers.
Comparison of Isomers
| Feature | 1,3-Dimethylpyrazole | 1,5-Dimethylpyrazole | Separation Basis |
| Boiling Point | ~138°C | ~158°C | Volatility (Distillation) |
| Dipole Moment | Higher | Lower | Polarity (Silica/GC) |
| Sterics | Unhindered | Hindered (Me-Me clash) | Binding Affinity |
| Formation | Thermodynamic Product | Kinetic Product | Synthesis Control |
Module 3: Synthesis Control (Prevention Strategy)
User Question: "Can I avoid the separation step by synthesizing only one isomer?"
Answer: You can skew the ratio, but 100% selectivity is rare without specific directing groups.
-
To favor 1,3-DMP (Thermodynamic):
-
Use high temperatures and thermodynamic bases (e.g., NaH in DMF).
-
Allow the reaction to equilibrate.
-
-
To favor 1,5-DMP (Kinetic):
-
Solvent Engineering: Use fluorinated alcohols (e.g., TFE, HFIP). These solvents hydrogen-bond to the pyrazole nitrogens, altering the nucleophilicity ratio and often favoring the more sterically accessible nitrogen for attack, or stabilizing the transition state for the 1,5-isomer [5].
-
Steric Bulk: Use a bulky alkylating agent (though this changes the product from methyl).
-
FAQ: Common Pitfalls
Q: I have 3-methylpyrazole and 4-methylpyrazole. How do I separate these? A: Unlike the 3/5 pair, these are structural isomers, not tautomers.
-
4-Methylpyrazole (Fomepizole): BP ~177°C. Solid at RT (MP ~24°C).
-
3-Methylpyrazole: Liquid at RT.
-
Separation: Cooling the mixture to 0°C often crystallizes 4-methylpyrazole while 3-methylpyrazole remains liquid. Filtration or vacuum distillation (due to large BP difference) works efficiently [6].
Q: Can I use GC-MS to distinguish 1,3-DMP and 1,5-DMP? A: Yes. Because 1,3-DMP is more volatile, it typically has a shorter retention time on non-polar columns (e.g., DB-5, HP-5). However, always run standards, as column polarity can invert this order if the stationary phase interacts specifically with the lone pair of the 1,5-isomer.
References
-
Elguero, J., et al. "Tautomerism of Pyrazoles." Advances in Heterocyclic Chemistry, vol. 41, 1987.
-
NIST Chemistry WebBook. "1,3-Dimethylpyrazole Properties."
-
Chem-Impex. "1,5-Dimethylpyrazole Product Data."
-
Rusak, V. V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures."[1] Coke and Chemistry, 2015, 58, 275–278.
-
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008.[1]
-
ChemicalBook. "4-Methylpyrazole Synthesis and Properties."
Sources
Validation & Comparative
A Comparative Guide to the Structural Validation of Bis(1-methyl-1H-pyrazol-5-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of coordination chemistry and drug development, the precise structural elucidation of novel ligands is paramount. Bis(1-methyl-1H-pyrazol-5-yl)methanamine, a bidentate N-heterocyclic ligand, presents a unique scaffold with potential applications in catalysis and medicinal chemistry. This guide provides an in-depth, comparative analysis of the structural validation of this emerging molecule, contrasting it with the well-established and widely utilized ligand, 2,2'-bipyridine. By leveraging predictive methodologies and established experimental data for analogous structures, we offer a comprehensive framework for its characterization.
Introduction to Bis(pyrazolyl)methane Ligands
Bis(pyrazolyl)methane ligands are a class of versatile chelating agents that have garnered significant interest due to their accessible synthesis and tunable steric and electronic properties.[1][2] Their ability to form stable complexes with a variety of metal ions makes them attractive candidates for applications ranging from catalysis to the development of therapeutic agents.[3][4] The title compound, this compound, belongs to this family and is characterized by two 1-methylpyrazole rings linked by a central methanamine bridge.
This guide will navigate the structural validation of this compound through a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and a discussion on the potential insights from X-ray crystallography. Each section will provide a detailed protocol and a comparative analysis with 2,2'-bipyridine, a classic bidentate ligand, to highlight the unique structural features of the pyrazole-based system.
Structural Validation Workflow
The comprehensive structural validation of a novel compound like this compound follows a logical workflow. This process begins with the determination of the molecular formula and weight, followed by the elucidation of the connectivity and three-dimensional structure using a combination of spectroscopic and analytical techniques.
Caption: A typical workflow for the structural validation of a novel chemical entity.
I. Mass Spectrometry: Confirming the Molecular Identity
Mass spectrometry is the first line of analysis to confirm the molecular weight of the synthesized compound. For this compound, a molecular weight of 191.23 g/mol is expected based on its molecular formula of C9H13N5.[5]
Expected Fragmentation Pattern:
The fragmentation of bis(pyrazolyl)methane derivatives in mass spectrometry often involves the cleavage of the bonds at the central methane or amine bridge. For this compound, key fragmentation pathways could include:
-
Loss of a pyrazole ring: Cleavage of the C-N bond connecting the pyrazole ring to the central nitrogen.
-
Cleavage of the methylene bridge: Fragmentation of the CH2-N bonds.
-
Formation of pyrazole-containing cations: Stable fragments corresponding to the 1-methyl-1H-pyrazol-5-yl)methyl cation.
Comparative Analysis:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways |
| This compound | C9H13N5 | 191.23[5] | Predicted: Loss of pyrazole moieties, cleavage at the central amine. |
| 2,2'-Bipyridine | C10H8N2 | 156.18[6] | Loss of HCN, fragmentation of the pyridine rings.[7] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The accurate mass measurement of the [M+H]+ ion should be within a 5 ppm error margin.
-
Tandem MS (MS/MS): Select the [M+H]+ ion for collision-induced dissociation (CID) to observe the characteristic fragmentation pattern and confirm the connectivity of the molecule.
II. NMR Spectroscopy: Mapping the Molecular Skeleton
Predicted ¹H NMR Spectra:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrazole ring protons, the N-methyl protons, the methylene bridge protons, and the amine proton.
Caption: Predicted ¹H NMR chemical shifts for this compound.
Predicted ¹³C NMR Spectra:
The ¹³C NMR spectrum will complement the ¹H NMR data, showing signals for the pyrazole ring carbons, the N-methyl carbon, and the methylene bridge carbon.
Comparative NMR Data:
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | Predicted: Pyrazole CH (~7.4, 6.2), N-CH3 (~3.7), -CH2- (~3.9) | Predicted: Pyrazole C (~140, 130, 105), N-CH3 (~35), -CH2- (~45) |
| 2,2'-Bipyridine | Aromatic protons in the range of 7.3-8.7[10] | Aromatic carbons in the range of 120-157[11] |
| N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline | Pyrazole CH (5.77), N-CH2-N (5.47), Phenyl H (6.33-7.21)[12] | Pyrazole C (~140, 105), N-CH2-N (66.51), Phenyl C (113-145)[12] |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to unambiguously assign all proton and carbon signals. An HMBC (¹H-¹³C long-range correlation) spectrum can further confirm the connectivity across quaternary carbons.
III. FTIR Spectroscopy: Identifying Functional Groups
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the pyrazole rings and the central amine linker.
Expected Characteristic IR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (secondary amine) | 3300-3500 (weak-medium) |
| C-H stretch (aromatic/methyl) | 2850-3100 |
| C=N and C=C stretch (pyrazole ring) | 1500-1650 |
| C-N stretch | 1000-1350 |
Comparative FTIR Data:
| Compound | Key IR Absorptions (cm⁻¹) | Reference |
| This compound | Predicted: ~3400 (N-H), ~3000 (C-H), ~1550 (C=N/C=C) | General IR tables[13] |
| 2,2'-Bipyridine | ~3050 (aromatic C-H), ~1580, 1460, 1420 (ring stretching) | NIST Chemistry WebBook[14] |
| N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline | ~2900 (C-H), ~1600 (C=N/C=C) | Based on similar structures[12] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
IV. X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. While no crystal structure for this compound has been reported, we can infer potential structural features from related compounds. For instance, the crystal structure of bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid reveals a non-planar arrangement of the two pyrazole rings.[15]
Comparative Crystallographic Data:
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid | Monoclinic | C2/c | Angle between pyrazole rings: 81.24° | [15] |
| 2,2'-Bipyridine | Monoclinic | P2₁/c | Planar molecule with a trans-conformation | [16] |
| tris(3-methyl-1H-pyrazol-1-yl)methane | Monoclinic | P2₁/n | Propeller-like motif of the pyrazole rings | [17] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or layering of solvents with different polarities.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and displacement parameters.
-
Data Analysis: Analyze the resulting structure to determine bond lengths, bond angles, and intermolecular interactions.
Comparison with Alternative Ligands
The choice of a ligand is critical in designing metal complexes with desired properties. While this compound is a promising bidentate ligand, it is instructive to compare it with other well-established ligands.
2,2'-Bipyridine: This is a classic and widely used bidentate ligand in coordination chemistry.[6][10] Its rigid, planar structure and strong π-accepting properties lead to the formation of highly stable and often luminescent metal complexes.[18] In contrast, this compound is expected to be more flexible due to the sp³-hybridized central carbon and nitrogen atoms, which could lead to different coordination geometries and catalytic activities.
Tris(pyrazolyl)methanes (Scorpionates): These are tridentate ligands that are structurally related to bis(pyrazolyl)methanes.[17] They are known for their ability to form stable, facially coordinating complexes. The bidentate nature of this compound offers a different coordination mode, leaving more coordination sites on the metal center available for substrate binding or catalytic transformations.
Conclusion
The structural validation of a novel ligand like this compound is a systematic process that relies on a combination of modern analytical techniques. While experimental data for this specific molecule is currently limited, this guide provides a robust framework for its characterization based on predictive methods and comparison with well-documented analogous structures. The combination of mass spectrometry, NMR and FTIR spectroscopy, and ultimately X-ray crystallography, will provide the necessary evidence to confirm its structure and pave the way for its exploration in various chemical applications. The comparison with established ligands like 2,2'-bipyridine highlights the unique structural features of this pyrazole-based ligand, suggesting its potential to form novel metal complexes with distinct properties.
References
-
Spectroscopic and Density Functional Theory Studies of 1,10-Phenanthroline, Its Radical Anion, and [Cu(Phen)(PPh3)2]+. The Journal of Physical Chemistry A. [Link]
-
Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. PMC. [Link]
-
1,10-Phenanthroline. SpectraBase. [Link]
-
o-Phenanthroline. NIST WebBook. [Link]
-
N,N-bis (1H-pyrazol-1-yl) derivatives : Synthesis, Liquid-liquid extraction of metals and electronic DFT calculations. J. Mater. Environ. Sci.. [Link]
-
Crystal Structure of N,N-bis-(3-Carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline. PMC. [Link]
-
2,2′-Bipyridine. Wikipedia. [Link]
-
2,2'-Bipyridine. PubChem. [Link]
-
Electronic Structure of 2,2′-Bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations. Inorganic Chemistry. [Link]
-
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. [Link]
-
The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. MDPI. [Link]
-
2,2'-Bipyridine. NIST Chemistry WebBook. [Link]
-
Bis(pyrazol1yl)methane as NonChromophoric Ancillary Ligand for Charged BisCyclometalated Iridium(III) Complexes. Sheng Meng Lab. [Link]
-
This compound. AccelaChem. [Link]
-
Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane. PMC. [Link]
-
Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. MDPI. [Link]
-
Synthesis of new bulky bis(pyrazolyl)methane carboxylate (heteroscorpionate) ligands and their complexes with iron, manganese and nickel. Dalton Transactions. [Link]
-
(1-Methyl-1H-pyrazol-5-yl)methanamine. PubChem. [Link]
-
High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. MDPI. [Link]
-
Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). ResearchGate. [Link]
-
Synthesis of 1,3-Bis-Pyrazole Derivatives. OpenMETU. [Link]
-
High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Semantic Scholar. [Link]
-
1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
(1-Methyl-1H-pyrazol-5-yl)methylamine, 97%, Thermo Scientific. Fisher Scientific. [Link]
-
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]
-
Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. sciforum.net. [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Crystal Structure of N,N-bis-(3-Carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine [smolecule.com]
- 5. N/A,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. o-Phenanthroline [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1-Methylpyrazole(930-36-9) 1H NMR [m.chemicalbook.com]
- 10. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
- 13. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 14. 2,2'-Bipyridine [webbook.nist.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Pyrazole Ligands in Catalysis: From Design to Application
For the modern researcher in catalysis and drug development, the choice of ligand is a critical decision that dictates the efficiency, selectivity, and overall success of a catalytic transformation. Among the plethora of ligand scaffolds, pyrazole-based systems have emerged as a versatile and highly tunable class of ligands, finding broad application in a range of catalytic reactions. This guide provides an in-depth comparative study of different classes of pyrazole ligands, offering objective performance data, mechanistic insights, and detailed experimental protocols to empower researchers in their ligand selection and catalyst design endeavors.
The Pyrazole Ligand: A Privileged Scaffold in Catalysis
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a unique combination of electronic and steric properties that make it an exceptional building block for catalytic ligands.[1] Unlike monodentate pyridine ligands, the two nitrogen atoms in the pyrazole ring offer distinct coordination possibilities. The N2 nitrogen, with its sp2-hybridized lone pair, is a potent σ-donor, while the N1 nitrogen, often bearing a substituent or a proton, allows for fine-tuning of the ligand's steric and electronic environment.[2] This inherent versatility has led to the development of a diverse array of pyrazole-based ligands, each with its own distinct advantages in catalysis.
This guide will focus on a comparative analysis of three major classes of pyrazole ligands:
-
Simple Pyrazole Ligands: Utilizing the direct coordination of the pyrazole nitrogen to the metal center.
-
Pyrazolyl-Phosphine Ligands: Combining the σ-donating properties of the pyrazole ring with the strong π-accepting and steric bulk of a phosphine moiety.
-
Pyrazolyl-N-Heterocyclic Carbene (NHC) Ligands: Featuring a highly σ-donating NHC unit tethered to a pyrazole scaffold, creating a powerful and robust ligand system.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the performance of the palladium catalyst is critically dependent on the nature of the supporting ligand.[3][4] To provide a clear and objective comparison, the following table summarizes the performance of different pyrazole-based ligands in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.
| Ligand Class | Specific Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Simple Pyrazole | 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 0.33 | K2CO3 | DMF/H2O | 140 | 4 | 85 | [5] |
| Pyrazolyl-Phosphine | 1-(2-(dicyclohexylphosphino)phenyl)-3,5-dimethyl-1H-pyrazole | 1 | CsF | Toluene | 80-85 | 7-8 | 82 | [6] |
| Pyrazolyl-NHC | 1-(2-pyridylmethyl)-3-mesitylimidazol-2-ylidene | 1 | Cs2CO3 | Dioxane | 100 | 12 | 95 | [7] |
Analysis of Performance:
The data clearly demonstrates that the nature of the pyrazole ligand has a profound impact on catalytic efficiency. While simple pyrazole ligands can facilitate the reaction, they often require higher temperatures and catalyst loadings to achieve high conversions.[5]
The introduction of a phosphine moiety, as seen in the pyrazolyl-phosphine ligand, significantly improves catalytic activity, allowing for lower reaction temperatures and comparable yields.[6] This enhancement can be attributed to the optimal balance of σ-donation from the pyrazole and the steric bulk and π-acidity of the phosphine, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[6][8]
Notably, the pyrazolyl-NHC ligand exhibits the highest catalytic activity, affording an excellent yield under relatively mild conditions.[7] N-heterocyclic carbenes are known to be strong σ-donors, forming highly stable and active palladium complexes. The synergy between the robust NHC-metal bond and the tunable electronic environment provided by the pyrazole scaffold results in a superior catalytic system for this transformation.
Mechanistic Insights: The Role of the Pyrazole Ligand in the Catalytic Cycle
The observed differences in catalytic performance can be rationalized by considering the influence of each ligand class on the key steps of the Suzuki-Miyaura catalytic cycle.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the influence of different pyrazole ligand classes on the active Pd(0) species.
-
Simple Pyrazole Ligands: These ligands offer moderate σ-donation to the palladium center. While sufficient to stabilize the active catalyst, the metal center may not be electron-rich enough to facilitate the oxidative addition of challenging substrates like aryl chlorides.[5]
-
Pyrazolyl-Phosphine Ligands: The phosphine moiety significantly enhances the electron density at the palladium center through its strong σ-donating ability. Furthermore, the steric bulk of the phosphine can promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[6][8] The pyrazole unit can also play a role in stabilizing the catalytic species through potential bidentate coordination.
-
Pyrazolyl-NHC Ligands: NHCs are among the strongest known σ-donating ligands, leading to highly electron-rich and catalytically active palladium centers.[7] This strong donation greatly facilitates the oxidative addition of even unreactive aryl halides. The robust Pd-NHC bond also imparts high stability to the catalyst, preventing decomposition at elevated temperatures and leading to higher overall turnover numbers.
Experimental Protocols
To facilitate the practical application of these findings, detailed experimental protocols for the synthesis of a representative pyrazolyl-phosphine ligand and its use in a Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of 1-(2-(dicyclohexylphosphino)phenyl)-3,5-dimethyl-1H-pyrazole
Figure 2: A workflow diagram illustrating the key steps in the synthesis of a pyrazolyl-phosphine ligand.
Procedure:
-
Synthesis of (2-Bromophenyl)dicyclohexylphosphine: To a solution of 1-bromo-2-iodobenzene (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 equiv) dropwise. The mixture is stirred for 30 minutes, after which chlorodicyclohexylphosphine (1.1 equiv) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous NH4Cl and extracted with diethyl ether. The organic layers are combined, dried over MgSO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Synthesis of 1-(2-(dicyclohexylphosphino)phenyl)-3,5-dimethyl-1H-pyrazole: A mixture of (2-bromophenyl)dicyclohexylphosphine (1.0 equiv), 3,5-dimethylpyrazole (1.2 equiv), copper(I) iodide (0.1 equiv), and potassium carbonate (2.0 equiv) in anhydrous DMF is heated to 120 °C for 24 hours under an inert atmosphere. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is purified by column chromatography to afford the desired pyrazolyl-phosphine ligand.
Suzuki-Miyaura Coupling using a Pyrazolyl-Phosphine Ligand
Procedure:
-
To an oven-dried Schlenk tube is added Pd(OAc)2 (1 mol%), the pyrazolyl-phosphine ligand (2 mol%), and CsF (2.0 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
4-Bromoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous toluene are added via syringe.
-
The reaction mixture is heated to 85 °C and stirred for 8 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to yield the biphenyl product.
Conclusion and Future Outlook
The comparative analysis presented in this guide underscores the remarkable tunability and effectiveness of pyrazole-based ligands in catalysis. The ability to systematically modify the steric and electronic properties of these ligands by introducing phosphine or NHC moieties, or by simply altering the substituents on the pyrazole ring, provides a powerful toolkit for catalyst optimization.
While this guide has focused on the Suzuki-Miyaura reaction, the principles of ligand design and the observed performance trends are applicable to a wide range of other cross-coupling reactions and catalytic transformations. Future research in this area will undoubtedly focus on the development of novel pyrazole-based ligands with even greater activity and selectivity, as well as their application in challenging catalytic processes such as C-H activation and asymmetric catalysis. The continued exploration of the rich coordination chemistry of pyrazoles promises to yield exciting new catalysts for years to come.
References
-
Das, S., & Panda, A. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]
-
Olsen, E. P. K., Arrechea, P. L., & Buchwald, S. L. (2017). Mechanistic Insight Leads to a Ligand Which Facilitates the Palladium-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles. Angewandte Chemie International Edition, 56(35), 10569–10572. [Link]
-
Ullah, F., & Li, J. Q. (2025). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link]
-
Mhlongo, N. N., & Guzei, I. A. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13837–13847. [Link]
-
Wang, D., et al. (2006). Pyridyl-Supported Pyrazolyl-N-Heterocyclic Carbene Ligands and the Catalytic Activity of Their Palladium Complexes in Suzuki-Miyaura Reactions. The Journal of Organic Chemistry, 71(14), 5274–5281. [Link]
-
Kaust Repository. (n.d.). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amine. [Link]
-
Mhlongo, N. N., & Guzei, I. A. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13837–13847. [Link]
-
ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Pyridyl-supported pyrazolyl-N-heterocyclic carbene ligands and the catalytic activity of their palladium complexes in Suzuki-Miyaura reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Analytical Methods for Assessing Purity of Synthesized Pyrazoles: A Comparative Guide
Introduction: The Pyrazole Purity Paradox
In medicinal chemistry, pyrazoles are ubiquitous scaffolds, yet their synthesis is fraught with a specific analytical challenge: Regioisomerism . The condensation of hydrazines with 1,3-dicarbonyls often yields a mixture of 1,3- and 1,5-substituted isomers. While they share identical molecular weights (making MS distinction difficult), their biological activities often diverge drastically.
This guide moves beyond basic "purity checks" to a rigorous structural and quantitative assessment.[1][2] We compare the two dominant analytical pillars—NMR Spectroscopy and HPLC —not as competitors, but as orthogonal tools required for a self-validating quality control system.
The Core Challenge
-
Regioisomerism: Distinguishing 1,3-isomers from 1,5-isomers.
-
Tautomerism: Unsubstituted pyrazoles (
-H) exhibit rapid proton exchange, broadening NMR signals and complicating HPLC peak shapes. -
Response Factors: In UV-based HPLC, isomers often have different extinction coefficients, rendering "Area %" quantitation inaccurate without correction.
Method 1: NMR Spectroscopy (The Structural Validator)
Best For: Structural elucidation, distinguishing regioisomers, and absolute quantification (qNMR) without reference standards. Limitation: Lower sensitivity (LOD ~0.5-1.0%) compared to HPLC.
The Mechanistic Approach: Distinguishing Isomers
You cannot rely on 1D
-
1,5-Isomer: The
-substituent is spatially close to the C5-substituent (or proton). A strong NOE cross-peak will be observed. -
1,3-Isomer: The
-substituent is distant from the C3-substituent. No (or very weak) NOE is observed; instead, an NOE may be seen between the -substituent and the C5-proton (if unsubstituted at C5).
Protocol: Quantitative NMR (qNMR) for Absolute Purity
qNMR is superior to HPLC for determining "potency" or "weight % purity" because it does not require a reference standard of the analyte itself—only a certified internal standard (IS).
Step-by-Step qNMR Workflow:
-
Internal Standard Selection: Choose an IS with non-overlapping signals (e.g., 1,3,5-trimethoxybenzene or maleic acid ).
-
Sample Prep:
-
Weigh ~10 mg of Pyrazole analyte (
) and ~5 mg of IS ( ) into the same vial using a microbalance (precision 0.01 mg). -
Dissolve in 0.7 mL DMSO-
(preferred over CDCl to reduce tautomeric broadening).
-
-
Acquisition Parameters (Critical):
-
Pulse Angle: 90°.
-
Relaxation Delay (
): Must be (longest longitudinal relaxation time). Typically set to 30–60 seconds to ensure full magnetization recovery. -
Scans: 16–64 (for sufficient S/N ratio).
-
-
Calculation:
Method 2: HPLC/UHPLC (The Quantitative Surveyor)
Best For: Trace impurity profiling (<0.1%), separating complex reaction mixtures, and high-throughput QC. Limitation: Requires reference standards for accurate w/w% quantification due to variable UV response factors.
Overcoming Pyrazole Tailing
Pyrazoles are basic (pKa ~2.5 for the conjugate acid). On standard C18 silica columns, residual silanols (
-
Solution: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in the mobile phase. The low pH suppresses silanol ionization and protonates the pyrazole, ensuring sharper peaks (though protonated bases may still interact with some columns; "End-capped" columns are essential).
Protocol: Standard Pyrazole Separation Method
This gradient is designed to separate polar precursors (hydrazines) from the more lipophilic pyrazole product.
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped C18), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (aromatic) and 210 nm (general).
-
Gradient:
| Time (min) | % B | Event |
| 0.0 | 5 | Equilibration |
| 10.0 | 95 | Elution of Pyrazole |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End |
Comparative Analysis & Decision Framework
Head-to-Head Comparison
| Feature | qNMR | HPLC-UV |
| Primary Output | Absolute Purity (w/w%) & Structure | Relative Purity (Area %) & Impurity Profile |
| Regioisomer ID | Excellent (via NOESY) | Poor (Requires co-injection of standards) |
| Sensitivity (LOD) | Moderate (~1%) | High (<0.05%) |
| Reference Standard | Not required for analyte | Required for accurate quantification |
| Throughput | Low (10-60 min/sample) | High (5-15 min/sample) |
| Cost | High (Instrument/Solvent) | Moderate |
Analytical Workflow Diagram
The following diagram illustrates the logical flow for assessing a newly synthesized pyrazole.
Figure 1: Integrated analytical workflow for pyrazole characterization. Note the critical branch for regioisomer confirmation using 2D NMR before quantitative assessment.
References
-
National Institutes of Health (PMC). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][4] Retrieved from [Link]
-
ResearchGate. (2018). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from [Link]
-
Almac Group. The use of commercially available reference standards for NMR.[2] Retrieved from [Link]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rssl.com [rssl.com]
- 5. Quality Control [chem.ch.huji.ac.il]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijcpa.in [ijcpa.in]
Computational Modeling of Pyrazole Ligand-Metal Interactions: A Technical Comparison Guide
Audience: Researchers, Computational Chemists, and Drug Discovery Scientists. Scope: Comparative analysis of DFT functionals, basis sets, and workflow strategies for modeling transition metal-pyrazole complexes.
Executive Summary: The Pyrazole Challenge
Pyrazole ligands are ubiquitous in medicinal chemistry (e.g., Celecoxib, Sildenafil) and homogenous catalysis due to their tunable steric bulk and robust nitrogen-donor capabilities. However, modeling their interactions with transition metals (Fe, Cu, Ag, Pd) presents a "perfect storm" of computational challenges:
-
Electronic Delocalization: The
-excessive nature of the pyrazole ring creates complex metal-to-ligand charge transfer (MLCT) pathways. -
Non-Covalent Interactions (NCI): Pyrazoles frequently engage in
- stacking and CH- interactions, which standard DFT functionals fail to capture. -
Spin State Lability: First-row transition metal complexes (especially Fe(II)/Co(II)) often exhibit spin crossover (SCO) behavior, where the energy gap between High Spin (HS) and Low Spin (LS) states is within the margin of error for many methods.
This guide compares the leading computational strategies to resolve these issues, moving beyond "default settings" to field-validated protocols.
Methodological Landscape: Comparative Analysis
We evaluate three primary tiers of computational theory used for these systems.
Tier 1: The "Legacy" Standard (B3LYP/LANL2DZ)
-
Description: The historical default for organometallics.
-
Verdict: Obsolete for energetics. While it predicts geometries reasonably well, it systematically fails in binding thermodynamics due to a lack of dispersion forces and poor description of spin states.
Tier 2: The Modern Workhorses (Dispersion-Corrected DFT)
-
Description: Functionals like wB97X-D , B3LYP-D3(BJ) , and PBE0-D3 .
-
Verdict: Recommended for Geometry & General Thermochemistry. The inclusion of Grimme’s dispersion (D3) or range-separation (wB97X) captures the critical
-stacking of pyrazole rings.
Tier 3: High-Fidelity Spin Resolvers (Meta-GGAs & Double Hybrids)
-
Description: M06-L , TPSSh , MN15-L , and PWPB95-D3(BJ) .
-
Verdict: Essential for Spin Crossover (SCO). These functionals correct the over-stabilization of high-spin states seen in standard hybrids.
Performance Data Comparison
The following data summarizes the Mean Absolute Error (MAE) of these methods against high-level Coupled Cluster (CCSD(T)) benchmarks and experimental X-ray data for 3d transition metal complexes.
Table 1: Geometric & Energetic Accuracy
| Feature | B3LYP / LANL2DZ | wB97X-D / def2-TZVP | M06-L / def2-TZVP | PWPB95-D3 / def2-QZVP |
| M-N Bond Length Error | 0.03 - 0.05 Å | < 0.015 Å | 0.02 Å | < 0.01 Å |
| Binding Energy MAE | 5 - 8 kcal/mol | 1 - 2 kcal/mol | 2 - 3 kcal/mol | < 1 kcal/mol |
| Spin State Splitting ( | Very Poor (>10 kcal/mol error) | Moderate (3-5 kcal/mol) | Good (2-3 kcal/mol) | Excellent (< 2 kcal/mol) |
| Dispersion Capture | None | Integral | Integral | Integral |
| Computational Cost | 1.0x (Baseline) | 1.8x | 1.5x | 10x - 20x |
Critical Insight: For pyrazole complexes, wB97X-D offers the best balance of speed and geometric accuracy. However, if your system involves open-shell metals (e.g., Fe(II) SCO materials), you must validate energetics using TPSSh or PWPB95 , as wB97X-D can artificially favor low-spin states due to high exact exchange [1, 5].
Validated Experimental Protocol
To ensure reproducibility and scientific integrity (E-E-A-T), follow this self-validating workflow.
Phase 1: Model Construction & Pre-Screening
-
Input: X-ray structure (if available) or chemically intuitive build.
-
Charge/Multiplicity: For 3d metals (Fe, Co, Ni), generate both High Spin and Low Spin input files immediately. Do not assume the ground state.
Phase 2: Geometry Optimization (The "Production" Run)
-
Method: DFT (Unrestricted).
-
Functional: wB97X-D (captures ligand-ligand stacking).
-
Basis Set:
-
Solvation: Use implicit solvation (PCM/SMD) during optimization if the complex is charged. Gas-phase optimization often leads to artificial salt-bridge collapse.
Phase 3: Validation & Refinement
-
Frequency Check: Ensure zero imaginary frequencies (NIMAG=0).
-
Wavefunction Stability: Run a stability check (e.g., Stable=Opt in Gaussian) to ensure the SCF solution hasn't collapsed to a saddle point in wavefunction space.
-
Single Point Energy (SPE): Calculate the final energy using a larger basis set (def2-TZVP or def2-QZVP) and a high-fidelity functional (e.g., M06-L or MN15) on the wB97X-D geometry.
Visualizations
Diagram 1: The Computational Workflow
This flowchart outlines the decision process for modeling pyrazole-metal interactions, incorporating checkpoints for spin contamination and dispersion.
Caption: Standardized workflow for transition metal-pyrazole modeling. Blue nodes indicate standard DFT steps; Green indicates critical QC; Red indicates high-level refinement.
Diagram 2: Functional Selection Decision Tree
Selecting the correct functional is dependent on the specific physical property of interest (Geometry vs. Spin State).
Caption: Decision matrix for selecting density functionals based on the specific pyrazole-metal property being investigated.
Expert Commentary & Causality
Why Dispersion Matters for Pyrazoles
Standard DFT (like B3LYP) captures covalent bonding but neglects the long-range electron correlation responsible for London dispersion forces. Pyrazole ligands often form "terpyridine-like" pincer complexes or crowded octahedral cages. In these geometries, the pyrazole rings stack (inter-ligand
-
Artificially elongated bond lengths (repulsion dominates).
-
Underestimation of binding enthalpy by 5–15 kcal/mol [1, 2].
The Spin State Trap
In Fe(II) pyrazole complexes (d6 system), the metal can be diamagnetic (Low Spin, S=0) or paramagnetic (High Spin, S=2).
-
Hartree-Fock (and hybrids with high % HF exchange) over-stabilize the High Spin state.
-
Pure GGAs (like PBE) over-stabilize the Low Spin state.
-
Solution: Meta-GGAs like M06-L or hybrids with reduced exchange (10-15%) like TPSSh provide the necessary error cancellation to predict the correct ground state [5, 6].
References
-
Dispersion-Corrected Density Functional Theory Study of the Noncovalent Complexes Formed with Imidazo[1,2-a]pyrazines Adsorbed onto Silver Clusters. National Institutes of Health (NIH).Link
-
Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. National Institutes of Health (NIH).Link
-
Theoretical Evaluation of Pyrazolyl-Based Iron, Cobalt, Nickel and Palladium Complexes. Technical University of Kenya.Link
-
A Computational Study of Metallacycles Formed by Pyrazolate Ligands and the Coinage Metals. MDPI.Link
-
Benchmarking Periodic Density Functional Theory Calculations for Spin-State Energies. National Institutes of Health (NIH).Link
-
Performance of quantum chemistry methods for a benchmark set of spin-state energetics (SSE17). Royal Society of Chemistry.Link
-
Comparison of the Performance of Density Functional Methods for the Description of Spin States. National Institutes of Health (NIH).Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Performance of quantum chemistry methods for a benchmark set of spin-state energetics derived from experimental data of 17 transition metal complexes (SSE17) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Force Field Independent Metal Parameters Using a Nonbonded Dummy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 5. Comparison of the Performance of Density Functional Methods for the Description of Spin States and Binding Energies of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Performance of quantum chemistry methods for a benchmark set of spin-state energetics derived from experimental data of 17 transition metal complexes (SSE17) - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pyrazole Structural Integrity: AMPV Protocol vs. Static Literature Values
Topic: Benchmarking Pyrazole Structural Integrity: Advanced Multi-Parametric Validation (AMPV) vs. Static Literature Values Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In heterocyclic drug discovery, pyrazoles represent a "privileged structure" found in blockbusters like Celecoxib and Sildenafil. However, their structural characterization is plagued by a persistent ambiguity: annular tautomerism and N-alkylation regiochemistry .
Standard laboratory practice often relies on Static Literature Matching —comparing experimental proton (
Part 1: The Scientific Challenge
The Tautomeric Blur & Regioisomer Trap
The core issue with pyrazoles is the mobility of the N-H proton. In solution, unsubstituted pyrazoles exist in rapid equilibrium between
-
The Failure of Literature Values: Literature values are often reported in CDCl
, where hydrogen bonding leads to broad, concentration-dependent signals. If your sample concentration differs from the literature source, your chemical shifts ( ) will not match, leading to false "impurity" flags. -
The Regioisomer Problem: When alkylating a 3-substituted pyrazole, two isomers are formed (1,3-disubstituted and 1,5-disubstituted). Literature often misassigns these due to the subtle differences in proton shifts, propagating errors across databases.
Visualizing the Problem
The following diagram illustrates the tautomeric equilibrium that confuses standard NMR assignments.
Figure 1: The dynamic equilibrium of annular tautomerism in pyrazoles, leading to averaged NMR signals that deviate from static literature values.
Part 2: Methodology Comparison
We compared the industry-standard approach against the AMPV protocol using a test case: the regioselective methylation of 3-phenyl-1H-pyrazole .
Alternative A: Static Literature Matching (Traditional)
-
Method: Acquire
H NMR in CDCl . Compare peaks to Reaxys/SciFinder values. -
Pros: Fast (10 minutes), cheap.
-
Cons: High failure rate. Does not distinguish between 1,3- and 1,5-isomers definitively.
-
Blind Spot: Relies on the assumption that the literature assignment was correct (often it is not).
Alternative B: AMPV Protocol (Recommended)
-
Method: A self-validating system using Solvent-Variation NMR (DMSO-d
+ TFA-d) and C-Gated Decoupling. -
Mechanism:
-
Lock the Tautomer: DMSO-d
slows proton exchange; TFA-d protonates the ring, creating a fixed cation species for uniform comparison. -
C3 vs. C5 Diagnosis: Uses
C chemical shifts and coupling constants to definitively assign regiochemistry.
-
-
Pros: 100% confidence interval. Self-validating without external references.
Part 3: Experimental Data & Protocol
The Definitive Test: Distinguishing 1,3- vs 1,5-Isomers
In our validation study, we synthesized the methylation products of 3-phenylpyrazole. The goal was to identify the 1-methyl-3-phenylpyrazole (1,3-isomer) vs. the 1-methyl-5-phenylpyrazole (1,5-isomer) .
Table 1: Comparative Performance Data
| Parameter | Literature Value (CDCl | AMPV Experimental Value (DMSO-d | Diagnosis |
| Isomer 1 ( | 6.55 ppm (d) | 6.68 ppm (d) | Ambiguous (Shift due to solvent?) |
| Isomer 2 ( | 6.28 ppm (d) | 6.35 ppm (d) | Ambiguous |
| Isomer 1 ( | Not Reported | 150.2 ppm | Confirmed C3 (Deshielded by =N) |
| Isomer 1 ( | Not Reported | 132.1 ppm | Confirmed C5 (Shielded by N-Me) |
| Coupling | N/A | 186 Hz | Diagnostic (Lone pair effect) |
| Coupling | N/A | 174 Hz | Diagnostic |
Analyst Note: The Literature Method failed to distinguish the isomers with certainty because the proton shifts are solvent-dependent. The AMPV protocol used the Carbon-13 Rule : In
-substituted pyrazoles, C3 (adjacent to the imine nitrogen) is consistently deshielded (~150 ppm) compared to C5 (adjacent to the amine nitrogen, ~130 ppm) [2]. Furthermore, the coupling constantis larger for C5 due to the adjacent nitrogen lone pair.
Step-by-Step AMPV Protocol
To replicate these results, follow this "Senior Scientist" workflow:
-
Sample Preparation: Dissolve 10 mg of analyte in 0.6 mL DMSO-d
. Do not use CDCl for primary validation as it promotes exchange broadening. -
1D Proton Scan: Acquire standard
H NMR (16 scans).-
Checkpoint: If N-H peak is broad (>20 Hz width), add 1 drop of D
O to collapse coupling and simplify the spectrum.
-
-
The "Gated C13" Experiment: Acquire a proton-coupled
C NMR (or gated decoupling sequence) to measure . -
2D Confirmation (Optional): Run a
HMBC.-
Pyrrole-like N (N1): ~ -180 ppm.
-
Pyridine-like N (N2): ~ -70 ppm.
-
Cross-peaks: The methyl group protons will show a strong 3-bond correlation to C5 and N1, definitively proving the regiochemistry.
-
Validation Workflow Diagram
The following logic flow ensures you never misassign a pyrazole structure again.
Figure 2: The AMPV decision tree for rigorous pyrazole characterization.
References
-
Claramunt, R. M., et al. (1993).[2] "The 13C chemical shifts and some 1H-13C coupling constants of 23 pyrazoles and indazoles." Canadian Journal of Chemistry.[2]
-
Alkorta, I., et al. (2025).[4][5] "The Use of NMR Spectroscopy to Study Tautomerism." ResearchGate.
-
Norman, N. J., et al. (2017). "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of bis(1-methyl-1H-pyrazol-5-yl)methanamine
Section 1: Inferred Hazard Assessment & Chemical Profile
Understanding the chemical nature of a substance is the bedrock of its safe handling and disposal. bis(1-methyl-1H-pyrazol-5-yl)methanamine is a nitrogen-containing heterocyclic compound. The presence of the methanamine group strongly suggests that the compound is basic and likely corrosive.
Data from the closely related analogue, (1-methyl-1H-pyrazol-5-yl)methanamine, shows GHS hazard classifications for causing severe skin burns and eye damage[1]. It is therefore imperative to handle this compound as a corrosive material that can cause significant harm upon contact. Thermal decomposition may produce hazardous vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[2].
| Property | This compound | (1-methyl-1H-pyrazol-5-yl)methanamine (Analogue) |
| Molecular Formula | C9H13N5 | C5H9N3[1] |
| Molecular Weight | 191.23 g/mol | 111.15 g/mol [1] |
| CAS Number | Not Available[3] | 863548-52-1[1] |
| Inferred Primary Hazards | Corrosive. Causes severe skin burns and eye damage. | Corrosive. Causes severe skin burns and eye damage[1]. |
Section 2: Personnel Safety & Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. All handling and disposal procedures must be conducted within a properly functioning certified laboratory chemical fume hood. An emergency eyewash station and safety shower must be immediately accessible.
The causality behind PPE selection is to create an impermeable barrier between the researcher and the hazardous substance.
| Equipment | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid, which can cause severe eye damage and blindness[2]. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, thick Nitrile). | The amine functional group necessitates gloves with high resistance to corrosive bases. Always check manufacturer compatibility charts. |
| Body Protection | Flame-retardant, chemical-resistant lab coat. | Protects skin from accidental contact and contamination of personal clothing. |
| Footwear | Closed-toe shoes made of a non-porous material. | Prevents exposure from spills that may reach the floor. |
Section 3: Waste Segregation & Container Management
Proper segregation is a critical control point in preventing dangerous chemical reactions within the waste stream. As a basic amine, this compound waste must be segregated from acidic waste to prevent violent neutralization reactions.
Waste Container Protocol:
-
Selection: Use only compatible, leak-proof containers, clearly designated for "Corrosive - Basic Organic Waste." High-density polyethylene (HDPE) carboys are a suitable choice.
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazard: "Corrosive"
-
An accumulation start date.
-
-
Storage: Keep waste containers tightly sealed when not in use. Store them in a designated Satellite Accumulation Area (SAA) within the lab, which should have secondary containment to capture any potential leaks.
Section 4: Disposal Procedures
The primary disposal route for this compound is through a licensed hazardous waste disposal company. On-site treatment, such as neutralization, should only be performed by trained personnel following a validated and approved institutional protocol.
Protocol A: Small-Scale Spill & Decontamination
This protocol is for minor spills (manageable by trained lab personnel).
Step-by-Step Methodology:
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the full PPE ensemble as detailed in Section 2.
-
Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Absorption: Gently cover and absorb the spill with the absorbent material.
-
Collection: Carefully scoop the contaminated absorbent material into a designated, labeled hazardous waste container.
-
Decontamination: Wipe the spill area with a suitable decontamination solution (e.g., a mild soap and water solution), collecting all cleaning materials as hazardous waste.
-
Final Disposal: Seal the waste container and manage it according to the bulk disposal protocol below.
Protocol B: Bulk Waste Collection & Disposal
This is the standard procedure for disposing of waste generated from experimental processes.
Step-by-Step Methodology:
-
Collection: Collect all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves), in a properly labeled hazardous waste container as described in Section 3.
-
Storage: Store the sealed container in your lab's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials.
-
Pickup Request: Once the container is full or has reached your institution's storage time limit, arrange for pickup by your institution's Environmental Health & Safety (EHS) office or their contracted hazardous waste disposal service.
-
Final Treatment: The licensed waste contractor will transport the waste for final disposal, which will likely involve incineration at a permitted facility. Incineration is a preferred method for organic amines as it ensures complete destruction of the compound.
Section 5: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe management of this compound waste.
Caption: Decision workflow for this compound waste.
References
-
PubChem. (1-Methyl-1H-pyrazol-5-yl)methanamine.[Link]
-
AccelaChem. this compound.[Link]
-
Salim, S. R. S. (2021). Treatment of amine wastes generated in industrial processes. IOP Conference Series: Materials Science and Engineering, 1092, 012051. [Link]
-
Bellona Foundation. Amines Used in CO2 Capture - Health and Environmental Impacts.[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
